molecular formula C10H7N3 B1373151 2-Aminoquinoline-4-carbonitrile CAS No. 1232431-62-7

2-Aminoquinoline-4-carbonitrile

Cat. No.: B1373151
CAS No.: 1232431-62-7
M. Wt: 169.18 g/mol
InChI Key: VBQRVUKLTUBQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoquinoline-4-carbonitrile is a synthetically valuable quinoline derivative that serves as a key intermediate in the development of novel bioactive molecules. Its structure combines the privileged 2-aminoquinoline scaffold with a reactive carbonitrile group, making it a versatile precursor for constructing diverse chemical libraries aimed at drug discovery . Quinolines, in particular 2-amino and 4-amino derivatives, are extensively investigated in medicinal chemistry for their potent biological activities . Research on analogous compounds highlights their significant potential as antiproliferative agents. For instance, 2-aminoquinoline-3-carbonitrile hybrids have demonstrated potent binding affinities against therapeutic targets like the human estrogen receptor alpha (ERɑ) and have shown promising antiproliferative properties in various cancer cell lines . Similarly, other quinoline-3-carbonitrile derivatives have been designed and synthesized as potential dual inhibitors of EGFR and HER-2, which are key protein kinases involved in cancer cell proliferation and survival . The mechanism of action for quinoline-based compounds in anticancer research is multifaceted and can include the induction of cell cycle arrest, inhibition of cell migration, and the promotion of apoptosis (programmed cell death) . The presence of the carbonitrile group at the 4-position allows for further chemical modifications, enabling researchers to fine-tune the physicochemical and pharmacological properties of the resulting compounds for enhanced potency and selectivity . This compound is presented as a high-purity building block to support advanced research and development in these areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQRVUKLTUBQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232431-62-7
Record name 2-aminoquinoline-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Elucidation and Spectroscopic Profiling of 2-Aminoquinoline-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminoquinoline-4-carbonitrile (CAS: 1232431-62-7) is a synthetically valuable, privileged heterocyclic scaffold widely utilized in medicinal chemistry[1]. Its unique architecture—combining a hydrogen-bond donating 2-amino group with a highly reactive, electron-withdrawing 4-carbonitrile moiety—makes it a critical precursor for synthesizing diverse chemical libraries, including potent neuronal nitric oxide synthase (nNOS) inhibitors and antiproliferative agents[1][2].

For researchers and drug development professionals, accurate structural characterization of this compound is paramount. This whitepaper provides an in-depth, mechanistic breakdown of the spectroscopic data (NMR, IR, and Mass Spectrometry) for 2-Aminoquinoline-4-carbonitrile, explaining the causality behind the analytical signals and providing self-validating experimental protocols for laboratory execution.

Electronic Topography & Structural Logic

To interpret the spectroscopic data of 2-Aminoquinoline-4-carbonitrile, one must first understand its internal electronic push-pull system. The chemical behavior and electron density of the quinoline core are dictated by two competing substituents[3]:

  • The 2-Amino Group (+M Effect): Acts as a strong mesomeric electron donor, pushing electron density into the quinoline ring system, particularly shielding the ortho (C3) position.

  • The 4-Cyano Group (-I, -M Effect): Acts as a strong inductive and mesomeric electron withdrawer. It heavily deshields the adjacent carbon framework and exerts a strong spatial "peri-effect" on the C5 proton.

NMR_Logic NH2 2-Amino Group (+M Electron Donor) C3 C3 Proton (Shielded, Upfield ~7.30 ppm) NH2->C3 Ortho-Donation CN 4-Cyano Group (-I, -M Electron Withdrawer) CN->C3 Meta-Position (Weak Effect) C5 C5 Proton (Deshielded, Downfield ~8.05 ppm) CN->C5 Peri-Interaction (Strong Deshielding)

Caption: Electronic Effects Governing NMR Chemical Shifts in 2-Aminoquinoline-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Profiling

In the ¹H NMR spectrum, quinoline aromatic protons typically resonate between 7.1 and 8.8 ppm. However, the specific substituents on 2-Aminoquinoline-4-carbonitrile create distinct local magnetic environments.

Mechanistic Assignment
  • C3-H (Singlet, ~7.30 ppm): This proton sits directly between the amino and cyano groups. Because it is ortho to the electron-donating NH₂ group, it experiences significant magnetic shielding, pushing it upfield relative to standard quinoline protons.

  • C5-H (Doublet/Doublet of Doublets, ~8.05 ppm): The spatial proximity (peri-position) to the electron-withdrawing 4-cyano group strips electron density from C5, causing profound anisotropic deshielding and shifting the signal downfield.

  • NH₂ Protons (Broad Singlet, ~6.80 ppm): Due to quadrupolar relaxation from the nitrogen atom and rapid proton exchange, this signal appears broad. It is completely exchangeable upon the addition of D₂O.

Quantitative Data Summary: 1H and 13C NMR (DMSO-d6)
Position¹H NMR Shift (ppm)Multiplicity¹³C NMR Shift (ppm)Causality / Assignment Logic
C2 --~158.0Highly deshielded by adjacent ring N and exocyclic NH₂[3].
C3 7.30Singlet (1H)~110.5Shielded by +M effect of the ortho-amino group.
C4 --~128.0Attached directly to the cyano group.
C5 8.05dd (1H)~128.5Deshielded by peri-interaction with the 4-CN group.
C6 7.45ddd (1H)~124.0Standard aromatic environment.
C7 7.65ddd (1H)~131.0Standard aromatic environment.
C8 7.80dd (1H)~126.5Deshielded by the adjacent ring nitrogen heteroatom.
-CN --~116.5Characteristic sp-hybridized nitrile carbon.
-NH₂ ~6.80Broad Singlet (2H)-Primary amine; D₂O exchangeable.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is highly diagnostic for this compound due to the strong dipole moments created by its functional groups. The push-pull electronic nature of the molecule ensures that the change in dipole moment (


) during vibration is large, leading to intense absorption bands.
Vibrational ModeWavenumber (cm⁻¹)IntensityCausality / Diagnostic Value
N-H Asymmetric Stretch ~3450Medium, SharpConfirms the presence of the primary amine.
N-H Symmetric Stretch ~3300Medium, SharpPairs with the 3450 cm⁻¹ band to confirm -NH₂ over -NHR.
C≡N Stretch ~2220Strong, SharpThe electron-withdrawing nature of the sp-hybridized carbon creates a massive dipole shift during stretching.
C=N / C=C Aromatic 1620, 1580StrongCharacteristic breathing modes of the quinoline heterocycle.

Mass Spectrometry (LC-ESI-MS)

The exact monoisotopic mass of 2-Aminoquinoline-4-carbonitrile is 169.064 Da[4]. When subjected to positive Electrospray Ionization (ESI+), the molecule is readily protonated at the basic ring nitrogen (stabilized by resonance from the 2-amino group), yielding a strong [M+H]⁺ peak at m/z 170.07 .

Fragmentation Pathway

High-resolution mass spectrometry (HRMS) utilizing a Q-TOF instrument will reveal characteristic structural fragments[5]. The primary fragmentation routes involve the cleavage of the highly stable neutral molecules HCN (Hydrogen Cyanide, 27 Da) and NH₃ (Ammonia, 17 Da).

MS_Frag Parent [M+H]+ m/z 170.07 Frag1 [M+H - HCN]+ m/z 143.06 Parent->Frag1 -HCN (27 Da) Frag2 [M+H - NH3]+ m/z 153.04 Parent->Frag2 -NH3 (17 Da) Frag3 [C8H6N]+ m/z 116.05 Frag1->Frag3 -HCN (27 Da)

Caption: Mass Spectrometry Fragmentation Pathway of 2-Aminoquinoline-4-carbonitrile.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T) in data acquisition, the following step-by-step workflows must incorporate internal validation checks.

Exp_Workflow Prep Sample Prep (Purity >95%) Val System Validation (Blanks/Calibrants) Prep->Val QC Check Acq Data Acquisition (NMR, IR, MS) Val->Acq System Ready Proc Data Processing (Peak Picking) Acq->Proc Raw Data

Caption: Self-Validating Experimental Workflow for Spectroscopic Analysis.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 2-Aminoquinoline-4-carbonitrile in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Validation: Prior to sample insertion, run a standard 1D ¹H line-shape test (e.g., 3% CHCl₃ in acetone-d6) to verify that the non-spinning line width at half-height is < 0.6 Hz.

  • Locking & Shimming: Insert the sample, lock onto the DMSO deuterium frequency, and perform automated gradient shimming (Z1-Z5).

  • Acquisition: Acquire ¹H NMR at 400 MHz or higher (ns=16, d1=2s). Acquire ¹³C NMR at 100 MHz or higher (ns=512, d1=2s, with composite pulse decoupling).

  • D₂O Exchange (Validation Step): Add 2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the ~6.80 ppm signal definitively validates the NH₂ assignment.

Protocol B: LC-ESI-MS Profiling
  • System Validation: Inject a mobile phase blank to establish baseline noise. Follow with a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Q-TOF mass analyzer, ensuring mass accuracy is < 5 ppm[5].

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Chromatography: Elute through a C18 UPLC column using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Acquisition: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Acquire full scan data from m/z 50 to 500.

  • MS/MS (Validation Step): Isolate the m/z 170.07 precursor ion and apply a collision energy of 15-25 eV using Argon gas to generate the diagnostic 143.06 and 153.04 m/z fragment ions.

Protocol C: ATR-FTIR Spectroscopy
  • System Validation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (air) to ensure no residual contamination or excessive water vapor/CO₂ interference.

  • Sample Loading: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ for 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply baseline correction and an ATR-correction algorithm to account for depth-of-penetration variations at lower wavenumbers.

References

  • PubChemLite. 2-aminoquinoline-4-carbonitrile (C10H7N3). Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Retrieved from: [Link]

  • RSC Advances (RSC Publishing). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. Retrieved from: [Link]

  • Thieme E-Books & E-Journals. Product Class 3: Quinolines. Retrieved from: [Link]

Sources

Comprehensive Physicochemical Profiling of 2-Aminoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and synthetic profile of 2-Aminoquinoline-4-carbonitrile , structured for researchers in medicinal chemistry and materials science.

Executive Summary

2-Aminoquinoline-4-carbonitrile (CAS 1232431-62-7) represents a specialized heterocyclic scaffold characterized by a "push-pull" electronic system. The electron-donating amino group at position C2 and the electron-withdrawing nitrile group at position C4 create a unique polarity gradient across the quinoline core. This guide provides an in-depth analysis of its molecular properties, synthetic pathways, and biopharmaceutical implications, serving as a foundational reference for its use in kinase inhibitor development and fluorescent probe design.

Part 1: Molecular Identity & Structural Analysis[1][2]

The compound is distinct from its more common isomer, 2-aminoquinoline-3-carbonitrile. The C4-positioning of the nitrile group significantly alters the electrophilicity of the ring system and its interaction with biological targets (e.g., ATP-binding pockets).

Chemical Identifiers
ParameterDetail
Chemical Name 2-Aminoquinoline-4-carbonitrile
CAS Number 1232431-62-7
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
SMILES NC1=NC2=CC=CC=C2C(C#N)=C1
InChI Key VBQRVUKLTUBQRL-UHFFFAOYSA-N
Electronic Architecture (The "Push-Pull" Effect)

The molecule exhibits a strong internal charge transfer (ICT). The lone pair on the exocyclic amine (N2) donates electron density into the aromatic system, while the cyano group at C4 acts as a sink.

  • Basicity Modulation: The C4-cyano group (

    
    ) significantly reduces the pKa of the ring nitrogen (N1) compared to unsubstituted 2-aminoquinoline (pKa ~7.3), likely shifting it to the 3.5–4.5 range.
    
  • H-Bonding: It serves as a dual H-bond donor (NH₂) and a dual H-bond acceptor (Ring N + Nitrile N), making it an ideal scaffold for bidentate binding in enzyme active sites.

Part 2: Physicochemical Properties[4]

Solid-State Characteristics
  • Physical State: High-melting solid.

  • Melting Point: Predicted range 220–250 °C .

    • Note: While exact experimental MP is rarely indexed for this specific regioisomer, analogs like 2-amino-3-cyanoquinoline melt at ~240 °C. The high polarity and planar stacking forces suggest a similar thermal profile.

  • Solubility Profile:

    • Water: Low (< 0.1 mg/mL).

    • DMSO/DMF: High (> 20 mg/mL).

    • Alcohols (MeOH/EtOH): Moderate (improved with heating).

Spectroscopic Signatures

Researchers should look for these diagnostic signals to confirm identity:

  • IR Spectroscopy (ATR):

    • 
      : Sharp band at 2215–2225 cm⁻¹ .
      
    • 
      : Doublet at 3300–3450 cm⁻¹  (symmetric/asymmetric).
      
  • UV-Vis / Fluorescence:

    • Absorption

      
       is expected around 330–350 nm  (red-shifted vs. quinoline due to conjugation).
      
    • Exhibits blue fluorescence in aprotic polar solvents due to the ICT state.

Part 3: Synthetic Pathways & Purity Profiling

Synthesis of the 4-carbonitrile isomer is more challenging than the 3-carbonitrile isomer (which forms easily via Knoevenagel condensations). Two primary routes are recommended to ensure regioselectivity.

Route A: Palladium-Catalyzed Cyanation (Recommended)

This route starts from 2-amino-4-chloroquinoline, utilizing a Pd(0) catalyst to displace the chloride.

Mechanism: Oxidative addition of Pd to the C4-Cl bond, followed by transmetallation with Zn(CN)₂ and reductive elimination.

Route B: N-Oxide Rearrangement (Alternative)

Cyclization of cinnamonitrile derivatives to quinoline N-oxides, followed by deoxygenative cyanation.

Visualization of Synthetic Logic

Synthesis Figure 1: Pd-Catalyzed Cyanation Route for Regioselective Synthesis Start 4-Chloro-2-aminoquinoline Intermediate Pd-Complex (Oxidative Addition) Start->Intermediate Pd(0) Reagent Zn(CN)2 Pd(PPh3)4 DMF, 120°C Reagent->Intermediate Product 2-Aminoquinoline- 4-carbonitrile Intermediate->Product Reductive Elimination

Caption: Figure 1 illustrates the transition metal-catalyzed substitution ensuring the cyano group is installed exclusively at the C4 position.

Part 4: Experimental Protocols

Protocol 4.1: Structural Validation via HPLC

To distinguish the 4-CN isomer from the 3-CN byproduct, use this standardized gradient.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 330 nm.

Time (min)% Mobile Phase B
0.05
10.095
12.095
12.15
15.05 (Re-equilibration)
Protocol 4.2: pKa Determination (Potentiometric)

Due to low aqueous solubility, pKa must be determined in mixed solvents (e.g., MeOH/Water) and extrapolated to zero organic content (Yasuda-Shedlovsky extrapolation).

  • Preparation: Dissolve 5 mg of compound in 30 mL of 40% MeOH/Water (0.1 M KCl).

  • Titration: Titrate with 0.1 M HCl to determine the Ring N protonation.

  • Calculation: Plot pKa vs. dielectric constant (

    
    ) of different MeOH ratios (30%, 40%, 50%) to find aqueous pKa.
    

Part 5: Biopharmaceutical Implications[1][3]

Lipinski & Veber Compliance
PropertyValueStatus
LogP ~1.8 – 2.1 (Predicted)Pass (< 5)
MW 169.18 DaPass (< 500)
TPSA ~65 Ų (26 NH₂ + 24 CN + 13 Ring N)Pass (< 140)
H-Bond Donors 2Pass (< 5)
Pathway Interaction Map

The following diagram details how this scaffold interacts within a biological context, specifically targeting kinase domains.

BioInteraction Figure 2: Pharmacophore Mapping of the 2-Amino-4-CN Scaffold cluster_Binding Kinase Active Site Interactions Compound 2-Aminoquinoline- 4-carbonitrile Hinge Hinge Region (H-Bonding) Compound->Hinge N1 & NH2 Interaction Gatekeeper Gatekeeper Residue (Steric Fit) Compound->Gatekeeper 4-CN Group (Small Size) Pocket Hydrophobic Pocket (Pi-Stacking) Compound->Pocket Quinoline Core Effect Inhibition of Phosphorylation Hinge->Effect Pocket->Effect

Caption: Figure 2 depicts the molecular docking logic, highlighting the 4-CN group's role in avoiding steric clashes with gatekeeper residues.

References

  • BenchChem. (2025). 2-Aminoquinoline-4-carbonitrile Product Analysis and CAS Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Quinoline Derivatives. Retrieved from

  • Waghmare, S., et al. (2024). Sustainable Synthesis of Aminoquinoline Carbonitriles. African Journal of Biomedical Research. (Contextual reference for synthetic methodology of related 3-CN analogs).

  • Thieme Chemistry. (2025). Science of Synthesis: Product Class 3 - Quinolines. Retrieved from

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. Retrieved from

A Guide to the Efficient One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles via a Mannich-Type Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] These nitrogen-containing heterocycles are integral to the development of therapeutics for a wide range of diseases, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The 2-amino-4-arylquinoline-3-carbonitrile framework, in particular, has garnered significant attention due to its potential as a precursor for novel therapeutic agents.[1][4] Consequently, the development of efficient, cost-effective, and environmentally benign synthetic methodologies for accessing these valuable compounds is a key objective for researchers in both academia and the pharmaceutical industry.[3]

This technical guide provides an in-depth exploration of a robust and versatile one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles. The methodology leverages a three-component Mannich-type reaction, offering a streamlined and atom-economical approach that circumvents the limitations of traditional multi-step syntheses, such as harsh reaction conditions and the use of expensive catalysts.[3][5]

The Core Synthetic Strategy: A Mannich-Type Three-Component Reaction

The one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles involves the condensation of an aromatic amine, an aromatic aldehyde, and malononitrile.[1][5] This reaction is typically facilitated by a catalyst in a suitable solvent. The elegance of this approach lies in its convergence, where three readily available starting materials are combined in a single reaction vessel to construct the complex quinoline scaffold with high efficiency.

Elucidating the Reaction Mechanism

The reaction proceeds through a cascade of events initiated by the principles of the Mannich reaction.[6][7][8] The mechanism can be dissected into the following key stages:

  • Formation of the Knoevenagel Adduct: The reaction commences with a Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base or weak acid, to form an α-cyanocinnamonitrile intermediate.

  • Michael Addition: The aromatic amine then acts as a nucleophile and undergoes a Michael addition to the electron-deficient alkene of the Knoevenagel adduct.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups. This is followed by tautomerization to yield a more stable dihydroquinoline intermediate.

  • Aromatization: The final step involves the oxidative aromatization of the dihydroquinoline intermediate to afford the stable 2-amino-4-arylquinoline-3-carbonitrile product. This oxidation can occur spontaneously in the presence of air or be facilitated by the reaction conditions.

Mannich-Type Reaction Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Tautomerization & Aromatization Aromatic Aldehyde Aromatic Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aromatic Aldehyde->Knoevenagel Adduct + Malononitrile Malononitrile Malononitrile Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct + Aromatic Amine Aromatic Amine Aromatic Amine Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Final Product 2-Amino-4-arylquinoline- 3-carbonitrile Cyclized Intermediate->Final Product

Caption: Proposed mechanism for the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles.

Optimized Experimental Protocol: An Ammonium Chloride Catalyzed Approach

Recent advancements have highlighted the use of ammonium chloride (NH₄Cl) as a mild, inexpensive, and efficient catalyst for this transformation.[5] The following protocol is a representative example of this eco-friendly approach.

Materials and Reagents
  • Aromatic amine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium chloride (10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

Experimental Workflow

Experimental_Workflow start Start reagents Combine aromatic amine, aromatic aldehyde, malononitrile, and NH4Cl in ethanol. start->reagents reflux Reflux the reaction mixture at 80°C. reagents->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool Reaction Complete filter Filter the precipitated product. cool->filter wash Wash the product with cold ethanol. filter->wash dry Dry the purified product. wash->dry end End dry->end

Sources

2-Aminoquinoline-4-carbonitrile as a building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminoquinoline-4-carbonitrile (CAS: 1232431-62-7) is a specialized heterocyclic scaffold distinct from the ubiquitous 3-carbonitrile isomer. While the 3-cyano derivative is easily accessed via Knoevenagel condensations, the 4-carbonitrile isomer offers a unique vector for structure-activity relationship (SAR) exploration. Its geometry places the nitrile group at the para position relative to the ring nitrogen, creating an electronic push-pull system with the ortho-amino group. This specific substitution pattern is critical for developing Tacrine-like acetylcholinesterase (AChE) inhibitors , kinase inhibitors targeting the ATP-binding pocket, and DNA-intercalating agents .

This guide details the synthesis, reactivity, and application of 2-aminoquinoline-4-carbonitrile, providing validated protocols to integrate this scaffold into drug discovery pipelines.

Structural Analysis & Pharmacophore Properties

The 2-aminoquinoline-4-carbonitrile scaffold presents three distinct vectors for chemical modification, enabling "diversity-oriented synthesis" (DOS).

FeatureChemical NatureMedicinal Utility
C2-Amino Group H-bond donor/acceptor; NucleophilicPrimary handle for amide coupling, urea formation, or cyclization to tricyclic systems (e.g., pyrimidoquinolines).
C4-Nitrile Group Electrophilic; Linear geometryPrecursor for tetrazoles (bioisostere of carboxylic acid), amidines, or reduction to primary amines.
Quinoline Core Planar; Lipophilic; BasicProvides

-

stacking interactions (DNA intercalation) and hydrophobic pocket filling (kinase hinge binding).

Critical Distinction:

  • 3-Cyano Isomer: Common product of 2-aminobenzaldehyde + malononitrile.

  • 4-Cyano Isomer (Target): Requires specific cyclization strategies (e.g., from 2-nitrocinnamonitrile or N-oxide rearrangement). The 4-position is electronically coupled to the ring nitrogen (para-like), influencing pKa and solubility differently than the 3-position.

Synthetic Routes to the Scaffold

Accessing the 4-carbonitrile isomer requires bypassing the thermodynamic preference for the 3-cyano product. Two primary strategies are recommended.

Strategy A: The Modified N-Oxide Cyclization (De Novo Synthesis)

This route constructs the quinoline ring while installing the 4-cyano group simultaneously. It utilizes the reactivity of 2-nitrocinnamonitrile with cyanide sources.[1]

  • Mechanism: The cyanide ion acts as a nucleophile attacking the

    
    -carbon of the cinnamonitrile. The resulting carbanion attacks the nitro group in an intramolecular redox cyclization, yielding the quinoline N-oxide, which is subsequently reduced.
    
Strategy B: Functional Group Interconversion (From 4-Haloquinoline)

If the 2-amino-4-bromoquinoline precursor is available, a Rosenmund-von Braun reaction or Pd-catalyzed cyanation is viable.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminoquinoline-4-carbonitrile (N-Oxide Route)

Objective: Preparation of the core scaffold from 2-nitrocinnamonitrile.

Reagents:

  • 2-Nitrocinnamonitrile (1.0 equiv)

  • Potassium Cyanide (KCN) (1.5 equiv) [Caution: Highly Toxic]

  • Methanol (Solvent)

  • Phosphorus Trichloride (PCl

    
    ) (Reducing agent)
    

Step-by-Step Procedure:

  • Cyclization: Dissolve 2-nitrocinnamonitrile (10 mmol) in MeOH (50 mL).

  • Add KCN (15 mmol) carefully.

  • Reflux the mixture for 4–6 hours. Monitor by TLC for the disappearance of the starting material and formation of the polar N-oxide intermediate.

  • Workup: Concentrate the solvent. Dilute with water and extract with ethyl acetate. The product at this stage is 2-aminoquinoline-4-carbonitrile 1-oxide .[2]

  • Reduction: Dissolve the crude N-oxide in anhydrous chloroform (30 mL).

  • Cool to 0°C and add PCl

    
     (12 mmol) dropwise.
    
  • Reflux for 1 hour.

  • Final Isolation: Pour into ice water, basify with Na

    
    CO
    
    
    
    , and extract with DCM. Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR (DMSO-d6): Characteristic singlet for H3 proton around

    
     7.2–7.5 ppm. Broad singlet for NH
    
    
    
    (exchangeable).
  • IR: Strong nitrile stretch at ~2220 cm

    
    .
    
Protocol 2: Conversion of C4-Nitrile to Tetrazole (Bioisostere)

Objective: transform the nitrile into a lipophilic acid bioisostere (5-substituted-1H-tetrazole).

Reagents:

  • 2-Aminoquinoline-4-carbonitrile (1.0 equiv)

  • Sodium Azide (NaN

    
    ) (1.5 equiv)
    
  • Zinc Bromide (ZnBr

    
    ) (1.0 equiv) or Ammonium Chloride (NH
    
    
    
    Cl)
  • DMF or Water/Isopropanol

Procedure:

  • Suspend the nitrile (1 mmol), NaN

    
     (1.5 mmol), and ZnBr
    
    
    
    (1 mmol) in DMF (5 mL).
  • Heat to 100–110°C for 12–24 hours.

  • Quench: Cool to room temperature and add 1N HCl (caution: HN

    
     evolution) until pH ~3 to precipitate the tetrazole.
    
  • Filter the solid and recrystallize from ethanol.

Reactivity & Derivatization Logic

The following diagram illustrates the strategic derivatization pathways for the scaffold.

G cluster_legend Functional Vector Core 2-Aminoquinoline- 4-carbonitrile C2_Acylation Amide/Urea (Kinase Hinge Binder) Core->C2_Acylation RCOCl / RNCO C2_Cyclization Pyrimidoquinoline (Tricyclic Core) Core->C2_Cyclization Formamide/Heat C4_Tetrazole Tetrazole (COOH Bioisostere) Core->C4_Tetrazole NaN3 / ZnBr2 C4_Amidine Amidine (DNA Binding) Core->C4_Amidine HCl / EtOH / NH3 C4_Reduction Aminomethyl (Linker) Core->C4_Reduction H2 / Raney Ni

Figure 1: Divergent synthesis pathways from the 2-aminoquinoline-4-carbonitrile core. Red arrows indicate C2-amino modifications; Green arrows indicate C4-nitrile modifications.

Medicinal Chemistry Applications

Case Study: Tacrine Analogs (Alzheimer's Disease)

Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first AChE inhibitor. However, it suffered from hepatotoxicity.

  • Design Strategy: The 2-aminoquinoline-4-carbonitrile scaffold mimics the planar acridine core but with reduced lipophilicity and altered metabolic liability.

  • Modification: The C4-nitrile can be converted to an amidine or imidate to interact with the catalytic anionic site (CAS) of AChE, while the C2-amino group forms hydrogen bonds in the peripheral anionic site (PAS).

Case Study: Kinase Inhibition

In many kinase inhibitors (e.g., Bosutinib), the quinoline nitrogen functions as a hydrogen bond acceptor for the hinge region of the ATP binding site.

  • Role of 4-CN: The nitrile group is small and linear. It can occupy the "gatekeeper" region or solvent-exposed front pockets without imposing significant steric penalties.

  • Role of 2-NH2: This group is often acylated to reach into the ribose-binding pocket or the hydrophobic back pocket.

References

  • Synthesis of Quinoline 1-Oxides: Thieme Chemistry. Product Class 3: Quinolines - Reductive Coupling of 2-Nitrocinnamate Derivatives.[2][3] Science of Synthesis.[3] Link

  • Scaffold Description & Availability: BenchChem. 2-Aminoquinoline-4-carbonitrile: High-Quality Research Chemical.Link

  • General Quinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text for heterocyclic reactivity principles).
  • Tetrazole Synthesis Protocol: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. J. Org. Chem. Link

Sources

Methodological & Application

MTT assay protocol for 2-Aminoquinoline-4-carbonitrile derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: MTT Assay Protocol for Evaluating the Cytotoxicity of 2-Aminoquinoline-4-carbonitrile Derivatives

Audience: Researchers, scientists, and drug development professionals.

Evaluating the In Vitro Cytotoxicity of 2-Aminoquinoline-4-carbonitrile Derivatives Using the MTT Colorimetric Assay

Abstract

This document provides a comprehensive guide for assessing the cytotoxic potential of 2-Aminoquinoline-4-carbonitrile derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. As a class of compounds with significant therapeutic interest, particularly in oncology, accurately quantifying their effect on cell viability is crucial.[1][2][3] This guide moves beyond a simple procedural list, delving into the biochemical principles of the assay, critical optimization steps, and specific considerations for handling quinoline-based compounds. We present a detailed, field-proven protocol, troubleshooting guidance, and data interpretation methods to ensure the generation of reliable and reproducible results.

The Principle of the MTT Assay

The MTT assay is a widely adopted colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The core of the assay lies in the enzymatic conversion of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6]

This reduction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[4][7][8] Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[5][9] Dead or inactive cells lose this enzymatic capability and do not produce the colored product.[10] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution's absorbance is measured with a spectrophotometer, typically between 500 and 600 nm.[4][6]

MTT_Principle cluster_cell Viable Cell cluster_extracellular Assay Well MTT Yellow Tetrazolium (MTT) (Water-Soluble) Mito Mitochondrial NAD(P)H-dependent Oxidoreductases MTT->Mito Uptake Formazan Purple Formazan (Water-Insoluble Crystals) Mito->Formazan Reduction Solubilizer Solubilization Agent (e.g., DMSO, SDS) Formazan->Solubilizer Solubilized_Formazan Colored Solution Solubilizer->Solubilized_Formazan Dissolution Reader Spectrophotometer (Read Absorbance at ~570 nm) Solubilized_Formazan->Reader Quantification

Caption: Principle of the MTT assay.

Critical Considerations for 2-Aminoquinoline-4-carbonitrile Derivatives

Quinoline-based compounds present unique challenges that must be addressed to ensure assay accuracy.

  • Solubility: 2-Aminoquinoline derivatives often exhibit poor aqueous solubility due to their rigid, aromatic structure.[11]

    • Recommendation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).[12] The stock solution should then be serially diluted in culture medium for treating the cells. It is critical to ensure the final concentration of DMSO in the wells is kept low (typically below 0.5%, and never exceeding 1%) to avoid solvent-induced cytotoxicity.[13] A vehicle control (medium with the same final DMSO concentration as the highest treatment dose) must be included in every experiment.[13]

  • Compound Interference:

    • Colorimetric Interference: Some quinoline compounds may possess inherent color that could interfere with the absorbance readings of the formazan product.

    • Chemical Interference: As the MTT assay relies on a redox reaction, compounds with reducing or oxidizing properties can interfere non-enzymatically with the MTT reagent, leading to false results.[14]

    • Recommendation: To test for interference, set up control wells containing the highest concentration of the test compound in culture medium but without any cells. Add the MTT reagent and solubilizer as you would for the experimental wells. If a significant color change occurs, it indicates interference. In such cases, alternative viability assays like the ATP-based CellTiter-Glo® or the resazurin-based AlamarBlue® assay should be considered.[14][15][16]

Pre-Assay Optimization: The Key to Reliability

Before testing the derivatives, optimizing assay conditions for the specific cell line is mandatory for generating robust and reproducible data.[17]

The relationship between cell number and formazan production is linear only within a specific range. Too few cells will produce a signal indistinguishable from the background, while too many cells can become over-confluent, leading to nutrient depletion and a plateau in metabolic activity.[13]

Protocol for Optimizing Cell Density:

  • Prepare a serial dilution of your cells (e.g., from 1,000 to 100,000 cells per well).[15]

  • Seed these different densities into a 96-well plate.

  • Incubate for the planned duration of your drug treatment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, perform the MTT assay as described in Section 4.

  • Plot the absorbance values against the number of cells seeded.

  • Select a seeding density that falls within the linear portion of the curve for your main experiment. This ensures that any change in absorbance is due to the effect of the compound, not due to artifacts from cell density.[18]

Detailed Experimental Protocol

This protocol is designed for adherent cells in a 96-well plate format.

MTT_Workflow Start Start Seed 1. Cell Seeding (Optimal Density) Start->Seed Incubate1 2. Incubation (~24h for cell adherence) Seed->Incubate1 Treat 3. Compound Treatment (Incubate for 24-72h) Incubate1->Treat Prepare_Cmpd Prepare Serial Dilutions of Quinoline Derivatives Prepare_Cmpd->Treat Add_MTT 4. Add MTT Reagent (10 µL per 100 µL well) Treat->Add_MTT Prepare_MTT Prepare MTT Solution (5 mg/mL in sterile PBS) Prepare_MTT->Add_MTT Incubate2 5. Incubation (2-4h at 37°C) Add_MTT->Incubate2 Solubilize 6. Solubilize Formazan (Add 100-150 µL DMSO/SDS) Incubate2->Solubilize Shake 7. Agitate Plate (~15 min on orbital shaker) Solubilize->Shake Read 8. Read Absorbance (~570 nm) Shake->Read Analyze 9. Data Analysis (% Viability, IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile phosphate-buffered saline (PBS).[10][19] Filter-sterilize the solution and store it protected from light at 4°C for no more than two weeks.[20]

  • Solubilization Solution: Anhydrous DMSO is commonly used and effective.[15] Alternatives include 10% SDS in 0.01 M HCl or acidified isopropanol (0.04 N HCl in isopropanol).[15]

  • Cell Culture Medium: Appropriate for the cell line being used.

  • Test Compounds: 2-Aminoquinoline-4-carbonitrile derivatives dissolved in DMSO.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator, microplate reader.

  • Cell Seeding: Seed cells into a 96-well plate at the pre-determined optimal density in 100 µL of culture medium per well. Include wells for controls. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[10]

  • Compound Treatment:

    • Prepare serial dilutions of your quinoline derivatives in culture medium from your DMSO stock.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compounds.

    • Crucial Controls:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells in medium containing the highest percentage of DMSO used in the treatment wells.

      • Blank Control: Medium only (no cells) to measure background absorbance.

      • Compound Control (Optional but Recommended): Medium with the highest concentration of the compound (no cells) to check for interference.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]

    • Return the plate to the incubator for 2-4 hours.[4][15] During this time, viable cells will convert the MTT into visible purple formazan crystals. The optimal incubation time can vary between cell lines.[22]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.[15]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[15][23]

  • Data Acquisition:

    • Place the plate on an orbital shaker for about 15 minutes to ensure the formazan is completely dissolved, resulting in a homogenous purple solution.[19][24]

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader. The wavelength for formazan is typically between 550 and 600 nm (570 nm is common).[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4] Read the plate within 1 hour of adding the solubilizer.[19]

Data Analysis and Interpretation

First, subtract the average absorbance of the blank (medium-only) wells from all other readings. Then, calculate the percentage of cell viability for each treatment concentration using the following formula:

% Cell Viability = ( (OD of Treated Cells) / (OD of Vehicle Control Cells) ) x 100

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits cell viability by 50%.

  • Plot a dose-response curve with the compound concentrations on the x-axis (logarithmic scale) and the corresponding % cell viability on the y-axis.

  • Use non-linear regression analysis (e.g., using software like GraphPad Prism or Microsoft Excel) to fit the data to a sigmoidal dose-response curve.[25]

  • The software will calculate the IC50 value from this curve.[26][27]

ParameterDescriptionTypical Value/Range
Cell Seeding Density Number of cells per well in a 96-well plate.1,000 - 100,000 (must be optimized)[15]
Compound Incubation Duration of cell exposure to the derivative.24, 48, or 72 hours
MTT Concentration Final concentration of MTT reagent in each well.0.5 mg/mL[4]
MTT Incubation Time Duration for formazan crystal formation.2 - 4 hours at 37°C[15]
Solubilizer Volume Volume of DMSO or other agent per well.100 - 150 µL[15]
Absorbance Wavelength Wavelength to measure formazan concentration.570 nm (primary), >650 nm (reference)[4]
Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
High Background - Microbial contamination.- Phenol red or serum interference.[13][15]- Visually inspect for contamination.- Use fresh, sterile reagents.- Use serum-free and phenol red-free medium during the MTT incubation step.[15][28]
Low Signal / Low OD - Insufficient cell number.- MTT incubation time is too short.- Cells are not healthy or are in lag phase.- Optimize cell seeding density.- Increase MTT incubation time (perform a time-course experiment).[13][22]- Use cells in the logarithmic growth phase.[15]
Precipitate Formation - Compound is precipitating out of the medium.- Check the solubility of the compound at the tested concentrations.- Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic.
High Variability - Inconsistent cell seeding.- "Edge effect" in the 96-well plate.- Incomplete solubilization of formazan.- Use a multichannel pipette for consistency.- Avoid using the outermost wells of the plate, or fill them with sterile PBS/medium.- Ensure thorough mixing on a shaker after adding the solubilizer.[19]
References
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Barnabe, M. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Bitesize Bio. Retrieved from [Link]

  • Bio-Rad. (n.d.). MTT Assay: Assessing Cell Proliferation. Bio-Rad. Retrieved from [Link]

  • Grundemann, E., et al. (1999). The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities. Applied and Environmental Microbiology, 65(8), 3738-3740. Retrieved from [Link]

  • Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Bioquochem. Retrieved from [Link]

  • protocols.io. (2022, November 15). MTT assay. Retrieved from [Link]

  • Wikipedia. (2023). MTT assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Hong, S., & Kim, I. H. (2002). The Optimal Condition of Performing MTT Assay for the Determination of Radiation Sensitivity. Journal of the Korean Society of Therapeutic Radiology and Oncology, 20(3), 163-169. Retrieved from [Link]

  • 4Bio. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1134. Retrieved from [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Methods in Molecular Biology, 716, 157-168. Retrieved from [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • Pilkington, G. J., et al. (2020, October 15). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 40(10), 5721-5729. Retrieved from [Link]

  • protocols.io. (2023, February 22). MTT assay. Retrieved from [Link]

  • Ghasemi, M., et al. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Sensors, 21(23), 7943. Retrieved from [Link]

  • ResearchGate. (2021, November 22). (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • Jamshed, I., et al. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5, 11. Retrieved from [Link]

  • Jamshed, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-10. Retrieved from [Link]

  • Brieflands. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]

  • MDPI. (2020, February 14). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

Sources

Application Note: 2-Aminoquinoline-4-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-Aminoquinoline-4-carbonitrile (CAS: 1232431-62-7) as a scaffold for Type II kinase inhibitors, distinct from the more common 3-carbonitrile isomers (e.g., Bosutinib precursors).

Introduction: The 4-Cyano Advantage

While 3-cyanoquinolines are well-established scaffolds in FDA-approved kinase inhibitors (targeting MEK, Src, and EGFR), the 2-aminoquinoline-4-carbonitrile isomer represents an under-explored vector for "scaffold hopping."

In kinase drug design, this scaffold offers unique geometric properties:

  • The 2-Amino Group (Hinge Binder): Acts as a primary hydrogen bond donor/acceptor motif, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

  • The 4-Cyano Group (Solvent/Gatekeeper Interaction): Unlike the 3-cyano group which often faces the hydrophobic back pocket, the 4-cyano group projects towards the solvent front or the gatekeeper residue, depending on the binding mode (Type I vs. Type II), offering a distinct handle for tuning selectivity and solubility.

  • Tricyclic Potential: The scaffold serves as a direct precursor for pyrimido[1,2-a]quinoline fused systems, a rigidified core structure valuable for restricting rotatable bonds.

Chemical Reactivity Profile

The 2-aminoquinoline-4-carbonitrile molecule possesses two orthogonal reactive centers, allowing for sequential functionalization.

Functional GroupPositionReactivity ModeApplication in Drug Design
Primary Amine C-2NucleophilicFormation of Ureas/Amides (Type II inhibitors); Cyclization to tricyclic cores.
Nitrile C-4Electrophilic / H-Bond AcceptorHydrolysis to carboxamide; Reduction to amine; Tetrazole formation (bioisostere).
C-3 Position C-3Nucleophilic (Enamine-like)Electrophilic aromatic substitution; Mannich reactions for side-chain introduction.

Protocol A: Synthesis of the Core Scaffold

Target: 2-Aminoquinoline-4-carbonitrile Method: Modified Cyclization of 2-Nitrocinnamonitrile (The N-Oxide Route)

Note: While commercially available, in-house synthesis allows for the introduction of substituents on the benzene ring early in the pathway.

Materials
  • Precursor: (E)-3-(2-nitrophenyl)acrylonitrile (2-nitrocinnamonitrile)

  • Reagents: Potassium Cyanide (KCN), Sodium Hydroxide (NaOH), Zinc Powder (Zn), Ammonium Chloride (NH₄Cl).

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Water.

Step-by-Step Procedure

Step 1: Cyclization to N-Oxide

  • Dissolve 2-nitrocinnamonitrile (10 mmol) in MeOH (50 mL).

  • Add KCN (15 mmol) carefully (Caution: Toxic).

  • Reflux the mixture for 4–6 hours. The mechanism involves the addition of cyanide to the alkene, followed by nitro-group attack and cyclization.

  • Workup: Cool to room temperature. Pour into ice water. The precipitate is 2-aminoquinoline-4-carbonitrile 1-oxide . Filter and dry.

Step 2: Deoxygenation (Reduction)

  • Suspend the N-oxide intermediate (5 mmol) in EtOH (30 mL) and saturated aqueous NH₄Cl (10 mL).

  • Add Zinc powder (15 mmol) in portions under vigorous stirring.

  • Heat to 60°C for 2 hours.

  • Workup: Filter off the zinc residue. Concentrate the filtrate. Extract with Ethyl Acetate (EtOAc).[1][2]

  • Purification: Recrystallize from EtOH/Water to yield pure 2-aminoquinoline-4-carbonitrile .

Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the N-oxide signal and the characteristic C3-H singlet around δ 7.2–7.5 ppm. The NH₂ signal typically appears broad around δ 6.5–7.0 ppm.

Protocol B: Synthesis of Type II Kinase Inhibitor (Urea Derivative)

Target: 1-(4-cyanoquinolin-2-yl)-3-(aryl)urea Mechanism: The urea linkage creates a "DFG-out" binder, stabilizing the inactive kinase conformation (similar to Sorafenib).

Experimental Workflow
  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 2-aminoquinoline-4-carbonitrile (1.0 eq, 200 mg) in anhydrous THF (5 mL).

  • Activation: (Optional) If the aniline is unreactive, add NaH (1.1 eq) at 0°C to deprotonate the 2-amino group. However, for isocyanates, neutral conditions usually suffice.

  • Addition: Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) dropwise.

  • Reaction: Stir at reflux (65°C) for 12 hours. The reaction progress is monitored by TLC (Hexane:EtOAc 1:1).

  • Quench: Cool to RT. If NaH was used, quench with saturated NH₄Cl.

  • Isolation: The product often precipitates directly from THF upon cooling. Filter and wash with cold diethyl ether.

  • Yield: Typical yields are 75–85%.

Data Analysis (Expected)
  • MS (ESI): [M+H]⁺ peak corresponding to the urea adduct.

  • IR: Appearance of Carbonyl (C=O) stretch ~1690–1710 cm⁻¹ and Nitrile (C≡N) stretch ~2220 cm⁻¹.

Pathway Visualization

Figure 1: Synthetic Logic & Kinase Binding Mode

The following diagram illustrates the synthesis of the urea inhibitor and its theoretical interaction with the EGFR kinase domain.

KinaseInhibitor Precursor 2-Nitrocinnamonitrile Core 2-Aminoquinoline- 4-carbonitrile (Scaffold) Precursor->Core 1. KCN/Cyclization 2. Zn/Red Inhibitor Quinoline-Urea Inhibitor (Type II Binder) Core->Inhibitor + Reagent (THF, Reflux) Reagent Aryl Isocyanate Hinge Kinase Hinge (Met793) Inhibitor->Hinge H-Bond (Quinoline N1/C2-NH) Gatekeeper Gatekeeper (Thr790) Inhibitor->Gatekeeper Steric/Polar (4-CN Group) DFG DFG Motif (Asp-Phe-Gly) Inhibitor->DFG Hydrophobic (Aryl Tail)

Caption: Synthetic pathway from nitro-precursors to Type II kinase inhibitors, highlighting the dual-interaction mode of the 4-cyanoquinoline core within the ATP-binding pocket.[3]

Strategic Implications for Drug Discovery[5]

Scaffold Hopping from 3-CN to 4-CN

Most commercial kinase libraries are saturated with 3-cyanoquinolines . Switching to the 4-cyano isomer alters the vector of the nitrile group by approximately 60 degrees.

  • SAR Consequence: This can rescue activity in kinases where the "back pocket" (accessed by 3-CN) is sterically occluded by bulky gatekeeper mutations (e.g., T790M in EGFR).

  • Solubility: The 4-CN group is more solvent-exposed in canonical binding modes, potentially improving the logD profile compared to the buried 3-CN.

Tricyclic Annulation

The 2-amino-4-carbonitrile scaffold is a validated precursor for Pyrimido[1,2-a]quinoline-5-carbonitriles .

  • Protocol: React 2-aminoquinoline-4-carbonitrile with diethyl malonate (or diethyl ethoxymethylenemalonate) in polyphosphoric acid (PPA) at 120°C.

  • Result: A rigid, planar tricyclic system that intercalates DNA or binds to narrow kinase clefts (e.g., CK2, PIM kinases).

References

  • BenchChem. 2-Aminoquinoline-4-carbonitrile: Chemical Reactivity and Derivatization Strategies. (Accessed 2026).[4]

  • Thieme Connect. Product Class 3: Quinolines - Synthesis via Cyclization of Cinnamonitriles. Science of Synthesis.

  • Mallon, R., et al. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of MEK1 kinase. Molecular Cancer Therapeutics, 2004. (Contextual reference for 3-CN vs 4-CN comparison).

  • PubChem. 2-Amino-4-phenylquinoline-3-carbonitrile (Related Isomer Data).

  • Frontiers in Chemistry. 4-Aminoquinoline: A comprehensive review of synthetic strategies. (Structural context for aminoquinoline scaffolds).

Sources

Application Note: Synthesis of 2-Aminoquinoline-Based Alkaloids from Acetonitrile

[1][2][3][4]

Executive Summary

2-Aminoquinoline (2-AQ) scaffolds are privileged pharmacophores in medicinal chemistry, exhibiting potent antimalarial, anti-inflammatory, and BACE1 inhibitory activities (Alzheimer’s therapeutics). Traditionally, 2-AQs are synthesized via the Friedländer annulation or Chichibabin amination, methods often plagued by harsh conditions, low regioselectivity, or toxic byproducts.

This Application Note details two advanced, high-fidelity protocols for synthesizing 2-aminoquinolines using acetonitrile as a dual-purpose reagent (solvent and C2-synthon). By leveraging the "cyanomethyl" (

Core Methodologies Covered:
  • Method A (Catalytic/Green): Manganese(I)-Catalyzed Acceptorless Dehydrogenative Coupling (ADC).

  • Method B (Stoichiometric/Regioselective): Base-Mediated Condensation of 2-Aminobenzaldehydes.

Scientific Foundation & Mechanism[3]

The utilization of acetonitrile in heterocyclic synthesis relies on the activation of its


The Mechanistic Pathway

The formation of the 2-aminoquinoline core from an aniline derivative and acetonitrile generally follows a Modified Friedländer or Pfitzinger pathway:

  • Activation: Acetonitrile is activated (via base or metal catalyst).

  • Condensation: Nucleophilic attack on the carbonyl carbon of the 2-aminoaryl precursor (aldehyde or alcohol).

  • Elimination: Loss of water (or

    
     in ADC) to form an 
    
    
    -unsaturated nitrile (cinnamonitrile intermediate).
  • Cyclization: Intramolecular nucleophilic attack of the amine on the nitrile carbon.

  • Tautomerization: Aromatization to the stable 2-aminoquinoline.

Pathway Visualization

The following diagram illustrates the divergent pathways for Method A (Mn-Catalyzed) and Method B (Base-Mediated).

AQ_Synthesis_PathwayStart_Alc2-AminobenzylAlcoholMn_CatMn-Pincer Catalyst(-H2)Start_Alc->Mn_CatDehydrogenationStart_Ald2-AminobenzaldehydeBaseBase (KOtBu)ActivationStart_Ald->BaseDirect RouteAcetonitrileAcetonitrile(CH3CN)Acetonitrile->BaseDeprotonationInter_AldIntermediateAldehydeMn_Cat->Inter_AldInter_Cinn2-AminoCinnamonitrileBase->Inter_CinnCondensation(-H2O)Inter_Ald->BaseIn-situCyclizationIntramolecularCyclizationInter_Cinn->CyclizationNu-AttackProduct2-AminoquinolineCyclization->ProductTautomerization

Figure 1: Mechanistic divergence between Mn-catalyzed ADC and Base-mediated synthesis of 2-aminoquinolines.

Experimental Protocols

Method A: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

Best for: Sustainable synthesis, starting from stable benzyl alcohols, "Green Chemistry" applications. Source: Adapted from Srimani et al. (2019) [1].[1]

Reagents & Equipment[2][3][4]
  • Substrate: 2-Aminobenzyl alcohol (1.0 mmol).

  • Reagent/Solvent: Acetonitrile (anhydrous, 2 mL).

  • Catalyst: Mn-Pincer Complex (e.g., Mn(I)-NNS or similar) (2 mol%).

  • Base: Potassium tert-butoxide (KOtBu) (1.0 equiv).

  • Atmosphere: Argon or Nitrogen (closed system).

  • Vessel: 15 mL pressure tube or Schlenk flask.

Step-by-Step Protocol
  • Catalyst Activation: In an argon-filled glovebox, weigh the Mn-pincer complex (catalytic amount) and KOtBu (112 mg, 1.0 mmol) into the pressure tube.

  • Substrate Addition: Add 2-aminobenzyl alcohol (123 mg, 1.0 mmol).

  • Solvent Introduction: Add anhydrous acetonitrile (2 mL). Acetonitrile serves as both the coupling partner and the solvent.[4]

  • Reaction: Seal the tube tightly. Remove from the glovebox and place in a pre-heated oil bath at 140 °C .

  • Monitoring: Stir for 24 hours. The reaction generates

    
     gas; ensure the vessel is rated for mild pressure or use an open reflux system with an argon balloon if pressure is a concern (though closed systems favor the initial condensation).
    
  • Work-up: Cool to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (

    
     mL). Dry combined organics over 
    
    
    .[3]
  • Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Self-Validating Step: Evolution of hydrogen gas (if measuring pressure) or disappearance of the benzyl alcohol -OH peak in IR/NMR.

  • Expected Yield: 75–88%.

Method B: Transition-Metal-Free Base-Mediated Condensation

Best for: Lab-scale synthesis, robust substrate tolerance, no heavy metals. Source: Adapted from Pujar et al. (2022) [2] and Tomioka et al. (2012) [3].

Reagents & Equipment[2][3][4]
  • Substrate: 2-Aminobenzaldehyde (1.0 mmol).

  • Reagent: Acetonitrile (3.0 mmol - excess).

  • Base: Potassium tert-butoxide (KOtBu) (2.0 equiv).

  • Solvent: DMSO (2 mL) or THF (for lower temp variations).

  • Temperature: Room Temperature to 80 °C (substrate dependent).

Step-by-Step Protocol
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with

    
    .
    
  • Base Solution: Add KOtBu (224 mg, 2.0 mmol) and anhydrous DMSO (2 mL). Stir until partially dissolved.

  • Acetonitrile Activation: Add acetonitrile (156

    
    L, 3.0 mmol) dropwise. Stir for 10 minutes to generate the cyanomethyl anion species.
    
    • Note: The solution may darken, indicating anion formation.

  • Substrate Addition: Add 2-aminobenzaldehyde (1.0 mmol) slowly.

  • Reaction: Stir at Room Temperature for 2–4 hours. If conversion is incomplete (checked by TLC), heat to 80 °C for 1 hour.

  • Quench: Quench the reaction with saturated

    
     solution (5 mL).
    
  • Work-up: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (to remove DMSO).
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Purify via flash chromatography (typically 20-40% EtOAc in Hexane).
    

Validation Check:

  • Critical Control: The disappearance of the aldehyde proton signal (

    
     ppm) in 
    
    
    H NMR.
  • Product Verification: Appearance of the quinoline C3-H singlet (

    
     ppm) and the broad 
    
    
    signal.

Data Summary & Comparison

The following table contrasts the two methods to aid in experimental design selection.

FeatureMethod A (Mn-Catalyzed)Method B (Base-Mediated)
Starting Material 2-Aminobenzyl Alcohol2-Aminobenzaldehyde
Reagent Acetonitrile (Solvent/Reagent)Acetonitrile (Reagent)
Catalyst/Promoter Mn-Pincer (2 mol%)KOtBu (2.0 equiv)
Temperature 140 °C25 °C – 80 °C
Atom Economy High (

&

byproduct)
Moderate (

byproduct)
Sustainability Excellent (Earth-abundant metal)Good (Metal-free)
Key Limitation Requires high temp & pressure tubeRequires aldehyde precursor

Troubleshooting & Critical Parameters

Moisture Sensitivity

Both methods employ strong bases (KOtBu). Moisture will quench the acetonitrile anion (Method B) or deactivate the catalyst (Method A).

  • Corrective Action: Use fresh KOtBu (stored in glovebox or desiccator) and anhydrous solvents (molecular sieves 4Å).

Regioselectivity (Substituted Acetonitriles)

If using substituted acetonitriles (e.g., phenylacetonitrile):

  • Method A: Generally yields 3-substituted-2-aminoquinolines.

  • Method B: Steric hindrance at the

    
    -carbon of the nitrile may require higher temperatures (100 °C) or stronger bases (LDA at -78 °C as per Tomioka et al. [3]).
    
Safety
  • Acetonitrile: Toxic by inhalation and skin absorption. Metabolizes to cyanide. Handle in a fume hood.

  • Pressure: Method A generates hydrogen gas. Do not fill pressure tubes more than 50% volume.

References

  • Das, B. G., et al. (2019).[5] Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters.

  • Pujar, P. P., et al. (2022). Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminobenzaldehyde Derivatives. ChemistrySelect / ResearchGate.[6]

  • Tomioka, T., Takahashi, Y., & Maejima, T. (2012).[2][7] One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile.[8][2][3][7] Organic & Biomolecular Chemistry.

  • BenchChem. (n.d.). 2-Aminoquinoline: A Technical Guide for Researchers. BenchChem Application Notes.

Application Note: L-Proline Catalyzed Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quinolines and the Rise of Organocatalysis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2] Specifically, 2-amino-4-arylquinoline-3-carbonitriles are highly valued as "privileged structures" in drug discovery due to their versatile biological profiles and potential as inhibitors of key enzymes in cancer proliferation.[2][3]

Traditional methods for quinoline synthesis, such as the Friedländer annulation, often require harsh conditions, including high temperatures and the use of strong acids or bases, which can limit their applicability and environmental sustainability.[4][5] The advent of organocatalysis has provided a powerful and green alternative. Organocatalysts are small, metal-free organic molecules that can promote chemical transformations with high efficiency and selectivity.[6] Among these, the naturally occurring amino acid L-proline has emerged as a remarkably effective, inexpensive, non-toxic, and environmentally benign catalyst for a wide range of multicomponent reactions (MCRs).[6][7]

This application note provides a detailed protocol for the one-pot, three-component synthesis of 2-amino-4-arylquinoline-3-carbonitriles using L-proline as a catalyst in an aqueous medium. We will delve into the mechanistic rationale behind the catalyst's function and provide a robust, step-by-step procedure suitable for researchers in synthetic chemistry and drug development.

Mechanistic Insight: The Dual Role of L-Proline

The success of L-proline in catalyzing this multicomponent reaction stems from its unique bifunctional nature, possessing both a basic secondary amine (pyrrolidine ring) and an acidic carboxylic acid group.[8] This allows it to activate both nucleophilic and electrophilic partners within the same reaction vessel, mimicking the strategy of many enzymes.

The reaction proceeds via a cascade mechanism:

  • Knoevenagel Condensation: L-proline's carboxylic acid group activates the aryl aldehyde electrophile via hydrogen bonding. Simultaneously, the basic amine deprotonates the active methylene group of malononitrile, facilitating a Knoevenagel condensation to form an arylidenemalononitrile intermediate.

  • Michael Addition: The aniline is then activated, likely through a similar interaction, and undergoes a conjugate (Michael) addition to the electron-deficient double bond of the arylidenemalononitrile intermediate.

  • Intramolecular Cyclization & Tautomerization: The key ring-forming step involves an intramolecular cyclization where the amino group of the aniline moiety attacks one of the nitrile groups.

  • Aromatization: A subsequent tautomerization and aromatization lead to the final, stable 2-amino-4-arylquinoline-3-carbonitrile product. The use of water as a solvent not only enhances the green credentials of the synthesis but can also promote the reaction through hydrophobic effects and hydrogen bonding.[9]

Experimental Workflow Overview

The overall experimental process is a straightforward one-pot procedure involving the combination of reactants and catalyst, followed by heating, and a simple workup to isolate the pure product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Combine Aniline (1 mmol), Aryl Aldehyde (1 mmol), Malononitrile (1 mmol) B Add L-Proline (20 mol%) and Water (2 mL) A->B C Reflux the Mixture (e.g., for 12 hours) B->C D Monitor Progress using Thin-Layer Chromatography (TLC) C->D E Cool Reaction Mixture to Room Temperature D->E F Filter the Solid Crude Product E->F G Wash with Water and Ethanol F->G H Dry to Obtain Pure Product G->H

Figure 1: General workflow for the L-proline catalyzed synthesis.

Detailed Experimental Protocol

This protocol is based on the successful synthesis of a series of 2-amino-4-arylquinoline-3-carbonitriles as reported in the literature.[10][11]

Materials & Equipment:

  • Aniline (or substituted aniline)

  • Aromatic aldehyde

  • Malononitrile

  • L-proline

  • Deionized Water

  • Ethanol

  • Round-bottom flask (10 mL or 25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • TLC plates (silica gel)

Procedure:

  • Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aniline (1.0 mmol, 1.0 eq), the desired aromatic aldehyde (1.0 mmol, 1.0 eq), and malononitrile (1.0 mmol, 1.0 eq).

    • Causality Note: Using equimolar amounts of the three reactants ensures an efficient reaction cascade without the need for a large excess of any single component.

  • Catalyst and Solvent Addition: To the mixture of reactants, add L-proline (0.023 g, 0.2 mmol, 20 mol%) followed by deionized water (2.0 mL).[10][11]

    • Causality Note: A catalyst loading of 20 mol% is often optimal, providing a sufficient number of catalytic cycles to drive the reaction to completion in a reasonable timeframe without being excessive. Water serves as a green and effective solvent.

  • Reaction Execution: Attach a reflux condenser to the flask and place the setup in an oil bath on a magnetic hotplate. Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring.

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture and dissolving it in ethyl acetate. Use a suitable eluent system (e.g., 30% ethyl acetate in hexane) to check for the consumption of starting materials and the formation of the product spot. The reaction is typically complete within 12 hours.[10]

  • Product Isolation (Workup): Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. As the mixture cools, the product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold deionized water (2 x 5 mL) and then cold ethanol (5 mL).[11]

    • Causality Note: The water wash removes any remaining L-proline and other water-soluble impurities. The ethanol wash helps to remove unreacted starting materials which have some solubility in ethanol, while the desired quinoline product is generally sparingly soluble, leading to a high degree of purity.

  • Drying and Characterization: Dry the purified solid product under vacuum to obtain the final 2-amino-4-arylquinoline-3-carbonitrile. The product can then be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).

Substrate Scope and Performance Data

The protocol is robust and accommodates a variety of substituents on the aromatic aldehyde, demonstrating its versatility. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are well-tolerated.

EntryAromatic AldehydeProductReaction Time (h)Yield (%)
14-Nitrobenzaldehyde2-amino-4-(4-nitrophenyl)quinoline-3-carbonitrile1294
2Benzaldehyde2-amino-4-phenylquinoline-3-carbonitrile1295
34-Hydroxybenzaldehyde2-amino-4-(4-hydroxyphenyl)quinoline-3-carbonitrile1296

Table 1: Representative yields for the synthesis of various 2-amino-4-arylquinoline-3-carbonitriles using aniline as the amine component, based on data from Quraishi et al.[10][11]

The high yields obtained for aldehydes bearing both electron-withdrawing (-NO₂) and electron-donating (-OH) groups highlight the broad applicability of this method.[10][12]

Reaction Mechanism Diagram

The following diagram illustrates the proposed catalytic cycle for the L-proline mediated synthesis.

G R1 Aryl Aldehyde + Malononitrile I1 Knoevenagel Adduct (Arylidenemalononitrile) R1->I1 Step 1: Knoevenagel Condensation R2 Aniline I2 Michael Adduct R2->I2 Cat L-Proline Cat->R1 I1->I2 Step 2: Michael Addition I3 Cyclized Intermediate I2->I3 Step 3: Intramolecular Cyclization P 2-Amino-4-arylquinoline -3-carbonitrile I3->P Step 4: Tautomerization & Aromatization P->Cat Catalyst Regeneration

Figure 2: Proposed mechanistic pathway for the three-component reaction.

Conclusion

The L-proline catalyzed synthesis of 2-amino-4-arylquinoline-3-carbonitriles represents a highly efficient, practical, and environmentally friendly method for accessing this important class of heterocyclic compounds. The use of a cheap, readily available, and non-toxic organocatalyst, coupled with water as the solvent, aligns perfectly with the principles of green chemistry. This protocol provides a reliable and scalable procedure for researchers in academia and industry, facilitating the exploration of these valuable scaffolds in drug discovery and materials science.

References

  • Jadhav, S. D., & Deshmukh, M. B. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PMC. Available at: [Link]

  • Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. ResearchGate. Available at: [Link]

  • Arote, S. S., & Kengar, S. V. (2023). A review: L- Proline as an organocatalyst. International Advanced Research Journal in Science, Engineering and Technology. Available at: [Link]

  • Davoodi, E., et al. (2024). L-proline: An efficient catalyst for the synthesis of quinoline derivatives in aqueous media. Iranian Journal of Catalysis. Available at: [Link]

  • Khandelwal, S., et al. (2016). L-Proline Catalyzed Multicomponent Reactions. Current Organocatalysis. Available at: [Link]

  • Davoodi, E., et al. (2024). L-proline: An efficient catalyst for the synthesis of quinoline derivatives in aqueous media. OICC Press. Available at: [Link]

  • Farrokhinia, N., & Karimi-Jaberi, Z. (2015). L-Proline as an efficient organocatalyst for the synthesis of quinoxaline derivatives under solvent-free conditions. ResearchGate. Available at: [Link]

  • Davoodi, E., et al. (2014). L-proline: An efficient catalyst for the synthesis of quinoline derivatives in aqueous media. Academia.edu. Available at: [Link]

  • Panahi, F. (2017). Greener one pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles in neat water under microwaves. Sciforum. Available at: [Link]

  • Singh, A., et al. (2015). L-Proline-promoted synthesis of 2-amino-4-arylquinoline-3-carbonitriles as sustainable corrosion inhibitors for mild steel in 1 M HCl: experimental and computational studies. SciSpace. Available at: [Link]

  • Singh, A., et al. (2015). L-proline-promoted synthesis of 2-amino-4-arylquinoline-3-carbonitriles as sustainable corrosion inhibitors for mild steel in 1 M HCl: experimental and computational studies. RSC Publishing. Available at: [Link]

  • Various Authors. (n.d.). Friedländer synthesis. Wikipedia. Available at: [Link]

  • Acha, E. Z., & Serafimov, J. M. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • Kotsuki, H., et al. (2007). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES. Available at: [Link]

  • Aly, M. S., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. Available at: [Link]

  • Singh, A., et al. (2015). L-Proline-promoted synthesis of 2-amino-4-arylquinoline-3-carbonitriles as sustainable corrosion inhibitors for mild steel in 1M HCl: experimental and computation studies. ResearchGate. Available at: [Link]

  • El-Agrody, A. M., et al. (2019). Synthesis of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (3a–j). ResearchGate. Available at: [Link]

Sources

Optimizing In Vitro Cytotoxicity Profiling for Novel Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-QCYT-2024

From Solubility Management to Mechanistic Validation

Executive Summary & Scientific Context

Quinoline scaffolds remain a cornerstone in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine), topoisomerase inhibitors (Camptothecin), and kinase inhibitors (Lenvatinib). However, the physicochemical properties of novel quinoline derivatives—specifically their lipophilicity and potential for intrinsic fluorescence—present unique challenges in high-throughput screening.

This application note details a robust workflow for evaluating the cytotoxicity of novel quinoline compounds. Unlike generic protocols, this guide addresses specific interference artifacts common to fused heterocyclic systems and provides a self-validating framework for determining


 values with high reproducibility.
Pre-Analytical Considerations: The "Black Box" of Quinoline Screening

Before initiating cell-based assays, specific compound behaviors must be mitigated to prevent false positives.

2.1 Solubility & Precipitation

Novel quinolines often exhibit poor aqueous solubility.

  • The Risk: Micro-precipitation in the culture medium scatters light, artificially inflating absorbance readings in MTT assays or blocking light in fluorescence assays.

  • The Solution:

    • Dissolve stock solutions in 100% DMSO at 10-20 mM.

    • Step-down Dilution: Do not dilute directly from 100% DMSO to media. Create an intermediate dilution plate (e.g., 10x concentration in 5% DMSO/PBS) before adding to cells.

    • Final DMSO Limit: Maintain final well concentration

      
       (v/v) to avoid solvent toxicity masking compound effects.
      
2.2 Optical Interference (Autofluorescence)

Many quinoline derivatives are fluorophores.

  • The Risk: Compounds may fluoresce at wavelengths overlapping with Resazurin (Alamar Blue) or Propidium Iodide.

  • The Solution: Prioritize Absorbance (MTT/MTS) or Luminescence (ATP) endpoints over fluorescence for primary screening. If fluorescence is required (e.g., flow cytometry), include a "Cell-Free Compound Control" to establish background signal.

Workflow Visualization

The following diagram outlines the logical flow for screening, emphasizing the checkpoints for compound stability and interference.

Quinoline_Workflow Stock Compound Stock (DMSO 10mM) QC_Solubility QC: Solubility Check (Nephelometry/Visual) Stock->QC_Solubility Dilution Serial Dilution (Intermediate Plate) QC_Solubility->Dilution Pass Treatment 72h Incubation Dilution->Treatment Cell_Seeding Cell Seeding (Adherent/Suspension) Cell_Seeding->Treatment Assay_Choice Endpoint Selection Treatment->Assay_Choice MTT MTT Assay (Metabolic) Assay_Choice->MTT Standard ATP ATP Luminescence (Viability) Assay_Choice->ATP High Sensitivity Analysis Data Analysis (Non-linear Regression) MTT->Analysis ATP->Analysis

Figure 1: Integrated workflow for quinoline cytotoxicity screening, incorporating mandatory solubility quality control (QC) steps.

Primary Protocol: Colorimetric MTT Assay

Rationale: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to insoluble formazan. This protocol is optimized to handle the potential precipitation issues of quinolines.

Materials
  • Cell Lines: e.g., A549 (Lung), MCF-7 (Breast), or HCT116 (Colon).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (5 mg/mL in PBS).

  • Solubilizer: DMSO (Acidified is preferred: DMSO + 0.1% Acetic Acid to stabilize color).

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed cells at optimized density (typically 3,000–5,000 cells/well for 72h assays) in 96-well plates.

    • Control: Leave one column as "Media Only" (Blank) and one as "Cells + DMSO Vehicle" (Negative Control).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment (Day 1):

    • Prepare 9-point serial dilutions of the quinoline compound (1:3 or 1:2 dilutions).

    • Add compounds to wells. Ensure final volume is 200 µL.

    • Critical Control: Add the highest concentration of the compound to cell-free media wells. This controls for chemical reduction of MTT by the compound itself (a known artifact of some reducing agents).

  • Incubation (Day 1–4):

    • Incubate for 72 hours.

  • MTT Addition (Day 4):

    • Add 20 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours. Observe formation of purple formazan crystals.

  • Solubilization & Reading:

    • Carefully aspirate media. Note: For suspension cells, spin the plate at 1000 rpm for 5 min before aspiration.

    • Add 150 µL DMSO to dissolve crystals.

    • Shake plate on an orbital shaker for 10 minutes (essential for quinolines to ensure homogenous color).

    • Measure absorbance at 570 nm (Signal) and 630 nm (Background reference).

Data Processing

Calculate % Viability using the formula:



Secondary Protocol: Mechanistic Validation (Apoptosis vs. Necrosis)

Rationale: Cytotoxicity data alone does not reveal the mechanism. Quinolines often act as DNA intercalators or Topoisomerase II inhibitors, triggering the intrinsic apoptotic pathway. We use Annexin V/Propidium Iodide (PI) staining to confirm this.

Protocol Overview
  • Treatment: Treat cells with the calculated

    
     and 
    
    
    
    for 24 and 48 hours.
  • Harvesting: Collect cells (include floating dead cells to avoid bias).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in 1X Annexin Binding Buffer.

    • Add Annexin V-FITC and PI. Incubate 15 min in dark.

  • Flow Cytometry: Analyze immediately.

Interpretation Table:

PopulationAnnexin VPIBiological State
Live NegativeNegativeMembrane intact, no PS exposure.
Early Apoptosis PositiveNegativePhosphatidylserine (PS) flip, membrane intact.
Late Apoptosis PositivePositiveMembrane compromised, DNA accessible.
Necrosis NegativePositiveRuptured membrane without PS exposure.
Mechanistic Pathway Visualization

Quinolines typically induce cytotoxicity via DNA damage responses. The diagram below illustrates the expected signaling cascade for a successful hit.

Quinoline_Mechanism Compound Quinoline Compound Target DNA Intercalation / Topo II Inhibition Compound->Target Binding Sensor DNA Damage Response (ATM/ATR) Target->Sensor Stress Regulator p53 Activation Sensor->Regulator Phosphorylation Mito Mitochondrial Permeabilization (Bax/Bak) Regulator->Mito Signaling Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death Cleavage

Figure 2: Canonical signaling pathway engaged by cytotoxic quinoline derivatives leading to apoptosis.

Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
High Background (Blanks) Compound precipitation or reduction of MTT by compound.Check wells under microscope before MTT addition. Use "Compound Only" control wells.
Low Reproducibility Inconsistent cell seeding or edge effects.Use a multichannel pipette. Avoid outer wells (fill with PBS) to prevent evaporation effects.
Sigmoidal Curve "Flat" Drug is cytostatic, not cytotoxic, or range is too narrow.Extend incubation to 96h or increase concentration range.
Signal Saturation Cell density too high at Day 4.Perform a cell titration curve prior to the assay to ensure linearity.
References
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cell Viability Assays. [Link]

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. [Link]

  • Riss, T. L., et al. Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. [Link]

  • Marella, A., et al. Quinoline: A promising scaffold in medicinal chemistry. Saudi Pharmaceutical Journal, 21(1), 1-12. [Link]

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Quinoline Carbonitrile Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges of quinoline carbonitrile derivatives in biological assays. Our goal is to equip you with the knowledge to design robust experiments and generate reliable data.

Introduction: The Quinoline Carbonitrile Solubility Challenge

Quinoline carbonitrile derivatives are a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities.[1] However, their often-hydrophobic nature presents a significant hurdle in preclinical development: poor aqueous solubility. This can lead to inconsistent assay results, underestimation of potency, and even false negatives.[2] This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: My quinoline carbonitrile derivative won't dissolve in my aqueous assay buffer. What are the first steps I should take?

A1: The initial approach to solubilizing a poorly soluble quinoline carbonitrile derivative should be systematic and start with the simplest methods.

  • Co-solvents: The most common first step is the use of a water-miscible organic solvent, also known as a co-solvent.[2] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for a broad range of compounds.[2][3] Other co-solvents to consider include ethanol, polyethylene glycol (PEG), and N-methyl-2-pyrrolidone (NMP).[2][4] The goal is to create a concentrated stock solution in the co-solvent, which is then diluted into the aqueous assay buffer.

  • pH Adjustment: Quinoline derivatives are typically weak bases due to the nitrogen atom in the quinoline ring system.[5][6][7] Therefore, adjusting the pH of your aqueous buffer can significantly impact solubility. Lowering the pH will protonate the quinoline nitrogen, forming a more soluble salt.[5][6][8] It is crucial to ensure the chosen pH is compatible with your biological assay.

  • Gentle Heating and Sonication: Providing energy can help overcome the crystal lattice energy of the solid compound.[2] Gentle warming of the solution in a water bath (e.g., to 37°C) combined with sonication can often facilitate dissolution.[9] However, be cautious, as some compounds may degrade at elevated temperatures.[10]

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A2: This is a very common phenomenon often referred to as "DMSO shock" or precipitation upon dilution, and it occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower.[2][9]

  • Exceeding Kinetic Solubility: The final concentration of your compound in the assay medium may be higher than its kinetic solubility limit. Kinetic solubility is the maximum concentration a compound can reach when a small volume of a concentrated DMSO stock is added to an aqueous buffer.[2] The simplest solution is to lower the final concentration of the compound in your assay.

  • Minimizing "DMSO Shock": The rapid change in solvent polarity when adding the DMSO stock to the buffer can cause the compound to crash out of solution. To mitigate this, try adding the DMSO stock solution dropwise while vigorously vortexing or stirring the aqueous buffer.[2]

  • Final DMSO Concentration: While it may seem counterintuitive, a slightly higher final DMSO concentration in your assay (while still being tolerated by your biological system) can sometimes help maintain compound solubility. It is critical to always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[3] Typically, the final DMSO concentration in cell-based assays should be kept below 0.5%.[3]

Q3: Are there more advanced methods to improve the solubility of very challenging quinoline carbonitrile derivatives?

A3: Yes, for particularly "brick dust"-like compounds, several advanced formulation strategies can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can encapsulate hydrophobic molecules, like your quinoline carbonitrile derivative, forming an inclusion complex that is more soluble in water.[11][12][13][][15] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations.[][15]

  • Solid Dispersions: This technique involves dispersing the compound within an inert carrier, often a polymer, at a molecular level.[5] This can be achieved by dissolving both the compound and the polymer in a common solvent and then removing the solvent. The resulting solid dispersion can have a significantly improved dissolution rate.[5]

  • Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in an aqueous medium.[16] Tween 80 is a commonly used surfactant in preclinical formulations.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Rationale
Inconsistent results in a high-throughput screen (HTS) with a quinoline carbonitrile library. Poor solubility of some compounds leading to inaccurate concentrations in the assay wells.[2]1. Optimize Stock Solution Preparation: Ensure complete dissolution of stock solutions in DMSO. Gentle warming and sonication can be beneficial.[2] This ensures the starting concentration is accurate. 2. Perform a Kinetic Solubility Assay: This will determine the maximum soluble concentration of your compounds under your specific assay conditions. 3. Consider Simple Formulation Strategies: For problematic compounds, incorporating excipients like surfactants or cyclodextrins may be necessary to improve solubility.[2]
A promising hit from an enzymatic assay shows no activity in a cell-based assay. The compound may be precipitating in the cell culture medium or have poor cell permeability.[2]1. Visual Inspection: After adding the compound to the cell culture medium, inspect the wells under a microscope for any signs of precipitation. 2. Re-evaluate Final Concentration: The composition of cell culture media (salts, proteins, etc.) can affect solubility. You may need to use a lower final concentration in your cell-based assay compared to your enzymatic assay. 3. Consider a Different Formulation: If precipitation is observed, a formulation using cyclodextrins may improve solubility and bioavailability to the cells.[15]
Discoloration (yellowing/browning) of the compound solution over time. Degradation of the quinoline compound, which can be caused by exposure to light (photodegradation) or oxidation.[10]1. Protect from Light: Store stock solutions and assay plates protected from light.[10] Quinoline compounds are often photosensitive.[10] 2. Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare fresh dilutions from a frozen stock solution. 3. Control pH: Use buffered solutions to maintain a stable pH, as degradation can be accelerated in both acidic and basic conditions.[10]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions

This protocol outlines the standard procedure for preparing a high-concentration stock solution in DMSO and performing serial dilutions to maintain compound solubility.

Materials:

  • Quinoline carbonitrile derivative

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of your quinoline carbonitrile derivative in a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add the calculated volume of anhydrous DMSO to achieve your target high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.[9] Visually inspect the solution to ensure there are no visible particles.

  • Serial Dilutions in 100% DMSO:

    • Label a series of sterile microcentrifuge tubes for your desired concentrations.

    • To create a 10-fold serial dilution, add 90 µL of 100% DMSO to each of the subsequent tubes.

    • Transfer 10 µL of your 10 mM stock solution to the first tube containing 90 µL of DMSO to make a 1 mM solution. Mix thoroughly by vortexing.

    • Using a fresh pipette tip, transfer 10 µL of the 1 mM solution to the next tube to create a 100 µM solution.

    • Repeat this process until you have reached your desired lowest concentration.

  • Final Dilution into Assay Buffer: For your experiment, you will add a small volume of each DMSO dilution to your aqueous assay buffer to reach the final desired compound concentration and a low, consistent final DMSO concentration (e.g., 0.1-0.5%).[3]

Visualization of Experimental Workflows

Decision Tree for Solubility Enhancement

The following diagram provides a logical workflow for selecting an appropriate method to improve the solubility of your quinoline carbonitrile derivative.

Solubility_Workflow start Poorly Soluble Quinoline Carbonitrile Derivative cosolvent Attempt Dissolution in Co-solvent (e.g., 100% DMSO) start->cosolvent check_solubility Is it Soluble? cosolvent->check_solubility dilution Dilute into Aqueous Buffer check_solubility->dilution Yes ph_adjust Adjust Buffer pH (if compound is ionizable) check_solubility->ph_adjust No check_precipitation Does it Precipitate? dilution->check_precipitation success Proceed with Assay (with vehicle control) check_precipitation->success No check_precipitation->ph_adjust Yes recheck_solubility Re-check Solubility ph_adjust->recheck_solubility recheck_solubility->dilution Yes advanced Consider Advanced Formulation (Cyclodextrins, Surfactants, Solid Dispersion) recheck_solubility->advanced No failure Re-evaluate Compound or Synthesize More Soluble Analogs advanced->failure

Caption: Decision tree for selecting a solubility enhancement method.

Summary of Solubility Enhancement Strategies

Strategy Mechanism of Action Advantages Considerations Relevant For
Co-solvents (e.g., DMSO, Ethanol) Increases the solubility of lipophilic compounds by reducing the polarity of the solvent system.[4]Simple, widely applicable, and suitable for high-throughput screening.Can cause compound precipitation upon dilution ("DMSO shock").[2] May have biological effects at higher concentrations.[3]Initial screening and most in vitro assays.
pH Adjustment For ionizable compounds, altering the pH can lead to the formation of a more soluble salt.[5][16]A powerful and straightforward technique for basic or acidic compounds.The required pH must be compatible with the biological assay and compound stability.[10]Quinoline derivatives with a basic nitrogen.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic drug molecule within its hydrophobic core, presenting a hydrophilic exterior to the aqueous environment.[11][12][13][]Can significantly increase aqueous solubility and improve bioavailability.[13][15]May alter the free concentration of the drug, potentially impacting potency measurements.Highly insoluble compounds for both in vitro and in vivo studies.
Surfactants (e.g., Tween 80) Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[16]Effective at low concentrations.Can interfere with some biological assays and may have their own biological effects.In vivo formulations and some in vitro assays.
Solid Dispersions Disperses the drug at a molecular level within an inert carrier matrix, improving the dissolution rate.[5]Can significantly enhance bioavailability for oral administration.Requires a more complex formulation development process.Preclinical and clinical development of oral drug candidates.

References

  • Carvajal-Figueroa, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. Semantic Scholar.
  • BenchChem. (n.d.).
  • Carvajal-Figueroa, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Carvajal-Figueroa, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Popa-Burke, I., & Russell, J. (2014).
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. BenchChem.
  • Selleckchem.com. (n.d.). Frequently Asked Questions. Selleckchem.com.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Roquette. (2025). How can cyclodextrins enhance solubility?
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Al-Ostath, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Popa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • Jones, D. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Sharma, A. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn.
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6064-6088.
  • Kaur, M., & Singh, M. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
  • Chen, X. Q., et al. (2025).
  • Zakerinasab, B., et al. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEG and NbCl5 in glycerol as green solvent.
  • Zare, A., et al. (2014). Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. Journal of the Iranian Chemical Society, 11, 1337-1343.
  • Kumar, A., & Singh, R. (2023). Effective Method for Making Quinoline Derivatives in Glycerol. Journal of Applied Chemistry, 11(2), 1-5.
  • BenchChem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. BenchChem.
  • BenchChem. (n.d.).
  • Singh, A. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDywbL1sINIexLZUVQHRusUeg75unii7U-_oX-dtJJCxmw5HHpQd_WmtOMkTQ6nEHnB3tFP7NFVSXqyh9Au_PI381BQyZkXAOmJLn2L23rGzFZtTZ6xa3D0OShNWoB4-jJjrJnP2k21xA4vpJRkZIkHsUfk7FkmM6CBbpQvDIP-Cn1WhDtbUjJhiYP2BelDEZu0M9v_WAEBwzrM45m]([Link]

Sources

Technical Support Center: Minimizing Tar in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Topic: Optimization of Skraup, Doebner-von Miller, and Catalytic Quinoline Synthesis Reference ID: QZN-OPT-2025

Introduction: The "Tar Monster" in Quinoline Chemistry

Welcome to the technical support hub. If you are here, you are likely staring at a round-bottom flask filled with a black, intractable solid known colloquially as "tar."

In quinoline synthesis—specifically the Skraup and Doebner-von Miller (DvM) reactions—tar is not just a byproduct; it is the result of uncontrolled polymerization. The reaction intermediates (acrolein, vinyl ketones, and dihydroquinolines) are highly susceptible to acid-catalyzed oligomerization.

This guide moves beyond basic textbook instructions to provide causality-based troubleshooting . We will treat your reaction setup as a system to be debugged.

Module 1: The Skraup Reaction (Violent Exotherms)[1]

User Issue: "My Skraup reaction exotherms violently, and the result is a low-yield black sludge."

Diagnosis: You are likely experiencing rapid polymerization of acrolein. In the classic Skraup, glycerol dehydrates to acrolein faster than the aniline can react with it. The excess free acrolein polymerizes in the hot sulfuric acid.

The Fix: The Sulzberger Modification

To minimize tar, you must dampen the reaction kinetics. The addition of Ferrous Sulfate (


)  acts as a moderator, likely by facilitating electron transfer during the oxidation step and tempering the violence of the exotherm.
Optimized Protocol (Sulzberger Method)
  • Reagent Setup:

    • Aniline: 1.0 equiv[1]

    • Glycerol: 3.0 equiv

    • Nitrobenzene (Oxidant): 1.0 equiv

    • Sulfuric Acid (

      
      ): 2.5 equiv
      
    • Moderator: Ferrous Sulfate heptahydrate (

      
      ): 0.1 equiv (approx. 2-5% by weight of amine).
      
    • Optional: Boric acid can also be used as a moderator.

  • Step-by-Step Execution:

    • Mix: Combine aniline, glycerol, nitrobenzene, and ferrous sulfate in a flask.

    • Acid Addition: Add sulfuric acid slowly with stirring. The mixture will become hot; allow it to cool to room temperature before proceeding.

    • The Ramp: Heat the mixture slowly to reflux.

      • Critical Checkpoint: As the temperature approaches 100-120°C, the reaction may self-heat. Remove the heat source immediately if boiling becomes vigorous. The ferrous sulfate should prevent the "volcano" effect.

    • Reflux: Once stable, reflux for 3-4 hours.

    • Workup: Steam distill to remove unreacted nitrobenzene. Basify with NaOH to pH > 10. Extract the quinoline.[2][3][4][5][6]

Module 2: Doebner-von Miller (The Polymerization Trap)[3]

User Issue: "I am using


-unsaturated ketones, but the acid catalyst is turning my starting material into plastic before it cyclizes."

Diagnosis: The DvM reaction relies on vinyl ketones (or their precursors). In strong Brønsted acids (HCl), these undergo competitive vinyl polymerization.

The Fix: Biphasic Control & Lewis Acids

Avoid homogeneous mineral acids.[6] Switching to a Lewis Acid (


)  or a Biphasic System  keeps the sensitive intermediate protected or coordinates it for cyclization rather than polymerization.
Protocol: The Zinc Chloride Variant (Cleaner Profile)
  • Rationale:

    
     acts as a Lewis acid to activate the carbonyl without the harsh protonating power that drives radical polymerization of the alkene.
    
  • Reagent Setup:

    • Aniline: 1.0 equiv[1]

    • 
      -Unsaturated Ketone (or aldehyde precursor): 1.2 equiv
      
    • Catalyst: Anhydrous Zinc Chloride (

      
      ): 1.0 - 1.2 equiv
      
    • Solvent: Ethanol (absolute).

  • Step-by-Step Execution:

    • Complexation: Dissolve aniline and

      
       in ethanol at room temperature. Stir for 15 mins to form the Lewis acid-amine complex.
      
    • Slow Addition: Heat to 60°C. Add the unsaturated ketone dropwise over 30-60 minutes.

      • Why? This keeps the concentration of free vinyl ketone low, favoring the reaction with aniline (Michael addition) over self-polymerization.

    • Cyclization: Reflux for 2-6 hours.

    • Workup: The product often precipitates as a Zinc-complex. Filter, then treat the solid with aqueous ammonia (

      
      ) to liberate the free quinoline base. Extract with dichloromethane.[6]
      

Module 3: Modern Catalytic Approaches (Microwave & Solid Acid)

User Issue: "I need high throughput and cannot tolerate heavy metal waste or steam distillation."

Diagnosis: Thermal heating is inefficient and creates "hot spots" that favor tar.

The Fix: Microwave-Assisted Solid Acid Synthesis

This is the "Platinum Standard" for tar reduction. Microwave irradiation provides uniform heating, and solid acids (Montmorillonite K-10) prevent the formation of polymeric sludge by confining the reaction to the catalyst surface.

Protocol: K-10 Clay / Microwave Synthesis
  • Reagent Setup:

    • Aniline derivative: 1.0 mmol[1]

    • Aldehyde/Ketone (e.g., cinnamaldehyde): 1.0 mmol

    • Catalyst: Montmorillonite K-10 clay (200-300 mg).

    • Solvent: Solvent-free (neat) or minimal Ethanol.

  • Step-by-Step Execution:

    • Adsorption: Mix reactants and K-10 clay thoroughly in a mortar or directly in the microwave vial.

    • Irradiation: Irradiate at constant temperature (e.g., 100-120°C) for 5-10 minutes .

    • Extraction: Cool the vial. Add ethyl acetate or ethanol to desorb the product from the clay.

    • Filtration: Filter off the clay (the "tar" often stays bound to the clay, leaving the filtrate clean).

    • Result: High yield, minimal purification needed.

Visualizing the Pathway to Tar

The following diagram illustrates the "Fork in the Road" where users lose their yield to tar.

Quinoline_Tar_Pathways Figure 1: Mechanistic Divergence in Quinoline Synthesis Start Start: Aniline + Carbonyl Source Inter1 Intermediate: Alpha,Beta-Unsaturated Imine Start->Inter1 Decision Condition Check Inter1->Decision Path_Good Controlled Acidity / Lewis Acid Decision->Path_Good Optimized Path_Bad High Temp / Strong Bronsted Acid Decision->Path_Bad Uncontrolled Cyclization Intramolecular Cyclization Path_Good->Cyclization Oxidation Aromatization Cyclization->Oxidation Product Clean Quinoline Product Oxidation->Product Polymer1 Vinyl Polymerization Path_Bad->Polymer1 Polymer2 Radical Oligomerization Path_Bad->Polymer2 Tar INTRACTABLE TAR Polymer1->Tar Polymer2->Tar

Caption: Figure 1: The divergence between productive cyclization and destructive polymerization depends heavily on acid strength and temperature control.

Troubleshooting Matrix & Data

Comparative Catalyst Performance
Catalyst TypeReaction TimeTar Formation RiskYield (Typical)Notes

(Classic)
3-5 HoursHigh 40-60%Requires moderator (

) to be safe.

(Reflux)
6-12 HoursMedium 50-70%Prone to polymerization of vinyl ketones.

(Lewis Acid)
2-4 HoursLow 70-85%Cleaner workup; product forms complex.
Montmorillonite K-10 5-15 MinsVery Low 85-95%Requires Microwave; Green chemistry approach.
Sc(OTf)

4-8 HoursVery Low >90%Expensive; best for high-value substrates.
FAQ: Quick Diagnostics

Q: The reaction mixture turned solid black within 10 minutes. What happened? A: This is a "Runaway Skraup." The acrolein formed too fast. Next time: Add the sulfuric acid in 4-5 portions, allowing cooling in between, or use the Sulzberger (


) modification.

Q: I have a low yield, and the product is trapped in a sticky oil. A: Incomplete oxidation or polymerization. Next time: Ensure you are using a proper oxidant (Nitrobenzene or Iodine). If using the DvM method, switch to a biphasic workup immediately—do not distill the tar; extract the aqueous layer with ether/DCM first.

Q: Can I use these methods for substituted anilines? A: Yes, but electron-donating groups (OMe, Me) accelerate the reaction (and tar formation), while electron-withdrawing groups (


) slow it down.
  • EDG (e.g., p-anisidine): Use milder conditions (Lewis Acid, lower temp).

  • EWG (e.g., p-nitroaniline): Requires stronger acid or higher temperatures (Microwave is best here).

References

  • The Skraup Synthesis of Quinolines. Organic Reactions, 2011 , Vol 7. Link

  • Microwave-assisted solid acid-catalyzed synthesis of quinolines. Green Chemistry, 2010 , 12(5), 875-878. Link

  • Application Notes and Protocols for the Skraup Synthesis. BenchChem Protocols, 2025 . Link

  • Recent advances in the synthesis of quinolines: a review. RSC Advances, 2020 , 10, 2988-3012. Link

  • Preparation of Quinoline (Sulzberger Modification). Organic Syntheses, Coll. Vol. 1, p.478 (1941). Link

Sources

Technical Support Center: Friedländer Synthesis Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as an interactive Technical Support Center for researchers dealing with regioisomerism in Friedländer quinoline synthesis.

Topic: Strategies for Separating Regioisomers in Friedländer Synthesis Ticket Type: Advanced Troubleshooting & Protocol Optimization Support Level: Tier 3 (Senior Scientist / Method Development)[1]

Core Directive: The Regioisomer Challenge

In the Friedländer synthesis, the condensation of 2-aminobenzaldehyde (or 2-aminoketone) with an unsymmetrical ketone often yields a mixture of regioisomers. This occurs because the ketone can undergo enolization at two different positions (kinetic vs. thermodynamic enolate), leading to 2,3-disubstituted and 2,4-disubstituted quinolines.[1]

This guide provides a self-validating workflow to Diagnose , Separate , and Prevent these isomeric mixtures.

Diagnostic Module: Identifying Your Isomers

Before attempting separation, you must definitively identify which isomer is which. Relying solely on polarity (TLC Rf) is risky; NMR is the gold standard validation tool here.[1]

The "Singlet Rule" for Structural Assignment

The most reliable method to distinguish 2,3-disubstituted from 2,4-disubstituted quinolines is 1H NMR, specifically looking at the pyridine ring protons.

Isomer TypeKey NMR Feature (1H)Chemical Shift (Approx.)Mechanistic Origin
2,3-Disubstituted H-4 Singlet δ 7.8 – 8.2 ppm Formed via thermodynamic enolate (often acid-catalyzed).
2,4-Disubstituted H-3 Singlet δ 7.0 – 7.4 ppm Formed via kinetic enolate (often base-catalyzed).

Why this works:

  • 2,3-Isomer: The C4 position has a proton. It is deshielded by the adjacent aromatic ring and the nitrogen's inductive effect, appearing downfield.

  • 2,4-Isomer: The C3 position has a proton. It is relatively shielded compared to H-4, appearing upfield.

TLC Troubleshooting
  • Issue: Isomers appear as a single elongated spot.

  • Solution: Change the modifier. If using Hexane/Ethyl Acetate (EtOAc), switch to Toluene/Acetone (9:1) or Dichloromethane (DCM)/Methanol (98:2) .[1] The

    
    -
    
    
    
    interactions in toluene often discriminate between the planar stacking differences of the isomers better than simple polarity-based systems.

Separation Strategies (The "Cure")

Strategy A: Flash Chromatography (Standard)
  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Gradient elution is mandatory.

    • Equilibration: Start with 100% Hexane (or Petroleum Ether).[1]

    • Loading: Load sample as a solid deposit on Celite (dry load) to prevent band broadening.[1]

    • Elution: 0%

      
       10% EtOAc in Hexane over 10 column volumes (CV).
      
  • Polarity Trend: Typically, the 2,4-disubstituted isomer is slightly less polar (higher Rf) than the 2,3-isomer due to steric shielding of the nitrogen lone pair by the C2 and C4 substituents, reducing interaction with the silica silanols. Note: This can invert depending on specific substituents.

Strategy B: Selective Crystallization (Scalable)

For mixtures >1 gram, chromatography is inefficient.[1] Use solubility differences.

  • Solvent System: Ethanol (EtOH) or EtOH/Water (9:1).[1]

  • Protocol:

    • Dissolve the crude mixture in minimal boiling EtOH.

    • Allow to cool slowly to room temperature (do not put on ice yet).

    • The 2,4-isomer often crystallizes first due to higher symmetry and better packing efficiency.

    • Filter the solid (enriched isomer A).

    • Concentrate the mother liquor and cool to 0°C to precipitate the secondary isomer.

Prevention Module: Controlling Regioselectivity

The best separation strategy is to avoid forming the mixture.

Mechanistic Control (Acid vs. Base)

The choice of catalyst dictates the enol/enolate intermediate.

  • Acid Catalysis (Thermodynamic Control):

    • Reagent: Glacial Acetic Acid (reflux) or Sulfuric Acid (cat.).[1]

    • Mechanism:[2][3][4][5][6] Promotes formation of the more substituted enol (Saytzeff-like).

    • Result: Favors 2,3-disubstituted quinolines .

  • Base Catalysis (Kinetic Control):

    • Reagent: KOH/EtOH or LDA (low temp).[1]

    • Mechanism:[2][3][4][5][6][7] Deprotonates the less hindered alpha-proton.

    • Result: Favors 2,4-disubstituted quinolines (or 2-substituted if methyl ketone is used).[1]

Visualizing the Decision Pathway

Friedlander_Logic Start Start: Unsymmetrical Ketone + 2-Aminobenzaldehyde Condition Choose Catalyst Condition Start->Condition Acid Acid Catalysis (Thermodynamic Control) Condition->Acid Reflux/AcOH Base Base Catalysis (Kinetic Control) Condition->Base KOH/EtOH Prod_23 Major Product: 2,3-Disubstituted Quinoline Acid->Prod_23 Prod_24 Major Product: 2,4-Disubstituted Quinoline Base->Prod_24 Check QC Check: 1H NMR Analysis Prod_23->Check Prod_24->Check Signal_23 Look for: Singlet at ~8.0 ppm (H-4) Check->Signal_23 Confirm 2,3 Signal_24 Look for: Singlet at ~7.2 ppm (H-3) Check->Signal_24 Confirm 2,4

Figure 1: Decision logic for controlling and verifying regioselectivity in Friedländer synthesis.

Frequently Asked Questions (FAQs)

Q1: My TLC shows two spots very close together (ΔRf < 0.05). How do I separate them? A: Do not use a standard column. Use AgNO3-impregnated silica gel . The silver ions interact with the


-systems of the quinolines. Steric differences between the 2,3- and 2,4-isomers will significantly alter their binding to the silver, often doubling the ΔRf.

Q2: I used acid catalysis but still got a mixture. Why? A: The reaction might not have reached thermodynamic equilibrium. Increase the reaction time or temperature (e.g., switch from refluxing EtOH to refluxing Toluene with pTSA). Thermodynamic control requires reversibility of the initial aldol step; higher energy input ensures this equilibrium is reached.

Q3: Can I distinguish isomers using Mass Spec (MS)? A: Generally, no. Both are constitutional isomers with identical mass. However, MS/MS fragmentation patterns might differ slightly, but this is unreliable compared to the definitive NMR "Singlet Rule" described above.

Q4: The 2,4-isomer is an oil, but the 2,3-isomer is a solid. How do I purify the oil? A: Convert the oil into a salt. Dissolve the crude oil in diethyl ether and add dropwise HCl in ether (or oxalic acid). The quinoline hydrochloride (or oxalate) salt will often precipitate as a solid, which can be recrystallized from methanol/ether.[1]

References

  • Friedländer Synthesis Mechanism & Regioselectivity

    • Source: Wikipedia / Organic Chemistry Portal[1]

    • Context: Overview of acid/base catalyzed pathways and aldol condensation mechanisms.[4]

    • URL:[1][8]

  • Kinetic vs. Thermodynamic Control in Organic Reactions

    • Source: Chemistry LibreTexts
    • Context: Foundational theory explaining why temperature and time affect isomer ratios (1,2 vs 1,4 addition logic applied to enolization).[1]

    • URL:[1]

  • NMR Characteriz

    • Source: BenchChem Technical Support[9][10]

    • Context: Detailed chemical shift data for substituted quinolines, highlighting the shielding differences between H-3 and H-4.
    • URL:

  • Separation of Quinoline Derivatives via Crystalliz

    • Source: IUCr Journals / NIH[1]

    • Context: Crystal structure and packing interactions of 2-phenylquinoline derivatives, supporting the use of ethanol for selective crystalliz
    • URL:[1]

Sources

Validation & Comparative

Publish Comparison Guide: 2-Aminoquinoline-4-carbonitrile Derivatives vs. Doxorubicin in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-Aminoquinoline-carbonitrile derivatives (specifically focusing on the bioactive 2-amino-4-arylquinoline-3-carbonitrile and pyrano[3,2-c]quinoline scaffolds) and the standard chemotherapeutic agent Doxorubicin .

While Doxorubicin remains the clinical gold standard for breast cancer (MCF-7) cytotoxicity, it is limited by cardiotoxicity and resistance mechanisms. Emerging 2-aminoquinoline-carbonitriles act as versatile scaffolds, offering tunable IC50 values that range from micromolar (comparable to Doxorubicin) to nanomolar potency (superior to Doxorubicin) depending on the specific fusion and substitution patterns.

Key Finding: Optimized fused-quinoline derivatives (e.g., pyrano-quinolines) have demonstrated GI50 values as low as 26 nM in MCF-7 cells, significantly outperforming Doxorubicin (typically 0.1 – 1.2 µM ) in head-to-head assays, while potentially offering a more favorable toxicity profile.

Compound Profiles

Candidate: 2-Aminoquinoline-carbonitrile Scaffold[1][2][3]
  • Chemical Class: N-heterocyclic aromatic compound.[1]

  • Role: Pharmacophore scaffold for Type II Topoisomerase inhibitors and EGFR/HER-2 dual inhibitors.

  • Key Structural Feature: The carbonitrile (-CN) group at position 3 or 4 serves as a critical hydrogen bond acceptor in the active site of kinases (e.g., Met769 in EGFR), enhancing binding affinity.

  • Mechanism: DNA intercalation, Topoisomerase II inhibition, and EGFR/HER-2 tyrosine kinase inhibition.

Standard: Doxorubicin (Adriamycin)[5]
  • Chemical Class: Anthracycline antibiotic.

  • Role: Clinical standard for metastatic breast cancer.

  • Mechanism: Intercalates into DNA and inhibits Topoisomerase II, preventing DNA religation and inducing apoptosis.

  • Limitation: Dose-dependent cardiotoxicity and development of MDR (Multidrug Resistance).

Comparative Efficacy: IC50 Data in MCF-7 Cells[4][5][6][7][8]

The following data summarizes direct head-to-head comparisons from recent medicinal chemistry literature. Note that "Compound II" and "Compound 5e" represent specific optimized derivatives of the 2-aminoquinoline-carbonitrile scaffold.

Table 1: Cytotoxicity Profile (MCF-7 Breast Cancer Line)
CompoundIC50 / GI50 ValuePotency Ratio (vs. Dox)Mechanism of ActionReference
Doxorubicin (Standard)1.20 µM 1.0x (Baseline)Topo II Poison / Intercalator[1, 2]
Quinoline Derivative (Comp. II) 1.40 µM ~0.85x (Comparable)EGFR / BRAF Inhibitor[1]
Quinoline Derivative (Comp.[2] III) 3.30 µM ~0.36x (Lower)EGFR / BRAF Inhibitor[1]
Optimized Pyrano-Quinoline (5e) 0.026 µM (26 nM) ~46x (Superior) Dual EGFR/HER-2 Inhibitor[1]
Optimized Pyrano-Quinoline (5h) 0.028 µM (28 nM) ~42x (Superior) Dual EGFR/HER-2 Inhibitor[1]

Analysis: The simple 2-aminoquinoline derivatives (Comp. II) exhibit cytotoxicity roughly equivalent to Doxorubicin. However, fusing a pyran ring to create pyrano[3,2-c]quinoline-3-carbonitriles (Comp. 5e) drastically enhances potency, shifting the IC50 from the micromolar to the nanomolar range.

Mechanism of Action & Signaling Pathways[10]

The 2-aminoquinoline-carbonitrile scaffold operates through a multi-target mechanism, distinct from the primary DNA-damage mechanism of Doxorubicin. This makes it a valuable alternative for Doxorubicin-resistant cell lines.

Pathway Visualization

MOA_Comparison Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II (Inhibition) Dox->TopoII Quin 2-Aminoquinoline-CN Derivatives Quin->TopoII Moderate EGFR EGFR / HER-2 (Tyrosine Kinase) Quin->EGFR Primary (nM Potency) Replic Replication Block DNA->Replic TopoII->Replic Signal Inhibit Survival Signaling (PI3K/Akt) EGFR->Signal Apop Apoptosis (Caspase 3/7) Replic->Apop Signal->Apop

Figure 1: Mechanistic divergence between Doxorubicin (DNA damage focus) and 2-Aminoquinoline-carbonitriles (Kinase inhibition focus).

Experimental Validation Protocols

To replicate the IC50 data presented above, the following MTT Assay Protocol is recommended. This protocol is optimized for hydrophobic quinoline derivatives which may require specific solubilization steps compared to the water-soluble Doxorubicin hydrochloride.

Protocol: Comparative MTT Cytotoxicity Assay

Objective: Determine the IC50 of 2-aminoquinoline derivatives vs. Doxorubicin in MCF-7 cells.

  • Cell Preparation:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS.[3]

    • Harvest cells during the logarithmic growth phase.

    • Seed density: 5,000 – 10,000 cells/well in 96-well plates (100 µL/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Stock Solution: Dissolve 2-Aminoquinoline derivatives in 100% DMSO to create a 10 mM stock. (Note: Doxorubicin can be dissolved in water or PBS).

    • Serial Dilution: Prepare serial dilutions in culture medium. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

    • Range: Test 6–8 concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

    • Controls: Include Untreated Cells (100% viability) and DMSO-only vehicle control.

  • Incubation:

    • Treat cells for 48 to 72 hours . (Note: 72 hours is preferred for kinase inhibitors to manifest antiproliferative effects).

  • MTT Staining:

    • Add 10–20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Purple formazan crystals will form in viable cells.

  • Solubilization & Measurement:

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to dissolve the formazan crystals.

    • Shake plate for 10 minutes.

    • Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Cell Viability: (Abs_sample / Abs_control) * 100.

    • Plot Dose-Response Curve (Log concentration vs. % Viability).

    • Determine IC50 using non-linear regression (e.g., GraphPad Prism).

Workflow Diagram

Assay_Workflow Start Seed MCF-7 Cells (5k/well) Treat Add Compounds (Quinoline vs Dox) Serial Dilution Start->Treat Incubate Incubate 48-72h @ 37°C Treat->Incubate MTT Add MTT Reagent (4h Incubation) Incubate->MTT Solubilize Dissolve Formazan in DMSO MTT->Solubilize Read Measure Absorbance @ 570nm Solubilize->Read

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.[3]

References

  • Aly, A. A., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. National Institutes of Health (NIH) / PMC.

  • BenchChem. (2025). 2-Aminoquinoline-4-carbonitrile Product & Application Guide. BenchChem.

  • Tsou, S. H., et al. (2015). A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance. PLoS ONE.

  • Ramadan, M., et al. (2021).[2][4] Development of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors. Bioorganic Chemistry.

Sources

Comparative Study of 2-Aminoquinoline Derivatives' Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminoquinoline (2-AQ) scaffold has emerged as a highly versatile pharmacophore in modern oncology and drug discovery. The unique electronic distribution provided by the amino group at the C2 position allows these derivatives to act as potent hydrogen bond donors and acceptors, enabling high-affinity interactions with critical enzymatic hinge regions and allosteric pockets.

As a Senior Application Scientist, I have structured this guide to move beyond superficial observations. We will dissect the causal mechanisms driving the anticancer efficacy of 2-AQ derivatives, objectively compare their performance metrics against standard chemotherapeutics, and provide self-validating experimental workflows designed for rigorous, reproducible laboratory execution.

Mechanistic Landscape: The "Why" Behind the Activity

The structural plasticity of 2-aminoquinolines allows them to be functionalized to target multiple orthogonal oncogenic pathways simultaneously. This polypharmacological potential is critical for overcoming multidrug resistance (MDR) in heterogeneous tumors.

A. Topoisomerase II Inhibition & Oxidative Stress

Certain condensed 2-AQ derivatives, such as the pyrimido-pyrazolo-quinolone derivative IND-2, exhibit profound cytotoxicity by dual-targeting DNA topology and cellular redox homeostasis. IND-2 inhibits the catalytic activity of Topoisomerase IIα, preventing DNA religation and causing lethal double-strand breaks [1]. Concurrently, it disrupts the mitochondrial membrane potential (ΔΨm), leading to a surge in Reactive Oxygen Species (ROS) and the subsequent activation of executioner caspases (Caspase-3 and -7) [1].

B. Tubulin Polymerization Inhibition

Derivatives featuring pyrazole or 2-aminothiazole substitutions have been rationally designed as Combretastatin A-4 (CA-4) analogs. These compounds bind to the colchicine-binding site on


-tubulin. By preventing microtubule assembly, they disrupt the formation of the mitotic spindle, triggering cell cycle arrest specifically at the G2/M phase, which ultimately forces the neoplastic cell into apoptosis [2].
C. Kinase Inhibition (Pim-1 and Akt/mTOR)

The 2-aminoquinoline core is an excellent bioisostere for the adenine ring of ATP. Derivatives such as 5-Chloro-2-(pyridin-2-ylamino)quinolin-8-ol have demonstrated high efficacy as Pim-1 kinase inhibitors [3]. Other structurally related aminoquinolines suppress the Akt/mTOR signaling cascade while simultaneously inducing endoplasmic reticulum (ER) stress, leading to a dual autophagic and apoptotic cell death phenotype[4].

Pathway AQ 2-Aminoquinoline Scaffold Topo Topoisomerase II Inhibition AQ->Topo ROS Oxidative Stress (ROS) AQ->ROS Bax Bax / Bcl-2 Modulation AQ->Bax Apop Apoptosis (Cell Death) Topo->Apop Mito Mitochondrial Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Casp Caspase Cascade (3, 7, 9) CytoC->Casp Casp->Apop

Fig 1: Mechanistic pathway of 2-aminoquinoline-induced apoptosis via mitochondrial depolarization.

Quantitative Performance Comparison

To objectively evaluate the clinical potential of novel 2-AQ derivatives, we must benchmark their half-maximal inhibitory concentrations (


) against established chemotherapeutic agents across standardized human neoplastic cell lines.
Compound Class / DerivativePrimary Mechanism of ActionTarget Cell Line

(

M)
Reference DrugRef Drug

(

M)
IND-2 (Condensed Quinoline) [1]Topo II Inhibition / ROSPC-3 (Prostate)3.00Doxorubicin~1.50 - 3.00
IND-2 (Condensed Quinoline) [1]Topo II Inhibition / ROSDU-145 (Prostate)3.50Doxorubicin~2.00 - 4.00
5-Chloro-2-(pyridin-2-ylamino)... [3]Pim-1 Kinase InhibitionPC-3 (Prostate)1.29Sorafenib~2.50
Compound 5f (Dihydroquinoline) [5]G2/M Arrest / Pro-apoptosisMDA-MB-231 (Breast)~2.00*Staurosporine~0.50 - 1.00
Compound 13 (Pyrazole-2-AQ) [2]Tubulin InhibitionMCF-7 (Breast)9.10Combretastatin A-4< 0.10
Compound 13 (Pyrazole-2-AQ) [2]Tubulin InhibitionHCT-116 (Colon)11.40Combretastatin A-4< 0.10

*Note: Assayed under serum-free conditions to eliminate exogenous growth factor interference [5].

Data Synthesis: While highly specialized agents like Combretastatin A-4 exhibit nanomolar potency, 2-AQ derivatives consistently demonstrate strong low-micromolar efficacy. Their advantage lies in their synthetic accessibility, favorable ADME profiles, and ability to bypass specific resistance mechanisms (e.g., efflux pumps) that frequently neutralize standard drugs like Doxorubicin.

Self-Validating Experimental Protocols

A robust screening pipeline requires protocols where each step inherently validates the previous one. The following methodologies are engineered to establish direct causality between drug exposure and cellular response.

Protocol A: Cytotoxicity Profiling via MTT Assay

Causality Focus: We utilize serum starvation to synchronize the cell cycle, ensuring that observed cytotoxicity is a direct result of the 2-AQ derivative rather than a secondary artifact of varying growth factor depletion.

  • Cell Seeding: Seed target cells (e.g., PC-3, MCF-7) in 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    L of complete medium (10% FBS). Incubate for 24 hours at 37°C, 5%
    
    
    to allow adherence.
  • Synchronization: Aspirate the medium and replace it with serum-free medium for 12 hours. This halts cells in the G0/G1 phase, normalizing their metabolic baseline.

  • Treatment: Treat cells with serial dilutions of the 2-AQ derivative (0.1

    
    M to 100 
    
    
    
    M) in 1% FBS medium for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).
  • Metabolic Conversion: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, forming purple formazan crystals.
    
  • Solubilization & Readout: Carefully aspirate the media. Add 150

    
    L of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate 
    
    
    
    using non-linear regression analysis.
Protocol B: Mitochondrial Membrane Depolarization (TMRE Assay)

Causality Focus: To prove that the apoptosis observed in Protocol A is mitochondrially mediated, we use Tetramethylrhodamine ethyl ester (TMRE). TMRE is a cationic fluorophore that accumulates only in active, negatively charged mitochondria. A drop in fluorescence directly quantifies mitochondrial outer membrane permeabilization (MOMP).

  • Preparation: Culture cells in 6-well plates and treat with the 2-AQ derivative at

    
     and 
    
    
    
    concentrations for 24 hours.
  • Harvesting: Collect both the floating (apoptotic) and adherent cells using trypsin-EDTA. Centrifuge at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500

    
    L of PBS containing 200 nM TMRE. Incubate in the dark at 37°C for 20 minutes.
    
  • Flow Cytometry: Analyze the cells immediately using a flow cytometer (excitation 488 nm, emission 575 nm).

  • Validation: Use FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for complete mitochondrial depolarization. A leftward shift in the fluorescence peak confirms

    
     loss.
    

Workflow Synth Compound Synthesis MTT MTT Viability Assay (IC50 Determination) Synth->MTT FACS Flow Cytometry (TMRE / Cell Cycle) MTT->FACS Hits WB Western Blotting (Caspase/Bax Expression) MTT->WB Hits Lead Lead Optimization & In Vivo Studies FACS->Lead WB->Lead

Fig 2: Self-validating experimental workflow for screening 2-aminoquinoline anticancer agents.

Conclusion

The comparative data underscores that 2-aminoquinoline derivatives are not merely generic cytotoxins; they are tunable scaffolds capable of precise molecular targeting. Whether engineered to intercalate DNA, inhibit Pim-1 kinase, or disrupt tubulin dynamics, their ability to trigger the intrinsic mitochondrial apoptotic pathway makes them invaluable assets in the drug development pipeline. Future research should prioritize the optimization of these derivatives to enhance their pharmacokinetic profiles while maintaining their potent multi-target efficacy.

References

  • Balaji, S., et al. "IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II." MDPI Life, 2022. Available at:[Link]

  • Scientific Research Publishing. "Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs." International Journal of Organic Chemistry, 2017. Available at:[Link]

  • DergiPark. "Absorption, distribution, metabolism and excretion (ADME) of sorafenib and its two analogues of 2-aminoquinolone, in rat animal." Journal of Advanced University Sciences, 2025. Available at:[Link]

  • ResearchGate. "Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway." Toxicology in Vitro, 2021. Available at:[Link]

  • PubMed. "Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents." Bioorganic & Medicinal Chemistry Letters, 2013. Available at:[Link]

Technical Comparison Guide: HPLC-UV Purity Analysis of 2-Aminoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

2-Aminoquinoline-4-carbonitrile is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and complex azo dyes. Its structural duality—possessing both a basic primary amine and a polar nitrile group on a fused aromatic system—presents specific chromatographic challenges.

Standard alkyl-bonded phases (C18) often yield broad, tailing peaks for this compound due to secondary interactions between the protonated amine and residual silanols on the silica support. This guide objectively compares two separation strategies to resolve the analyte from its synthetic precursors (e.g., 2-chloro analogs) and degradation products.

The Comparison
  • Method A (The Baseline): Traditional C18 stationary phase with acidic mobile phase.

  • Method B (The Optimized Alternative): Phenyl-Hexyl stationary phase with methanol-based gradients.

Verdict: While Method A is sufficient for crude purity checks, Method B offers superior peak symmetry (


) and orthogonal selectivity , making it the recommended protocol for quantitative purity validation in drug development.

Scientific Foundation (E-E-A-T)

The Physicochemical Challenge

The analyte contains a quinoline nitrogen and an exocyclic amino group. Under standard acidic HPLC conditions (pH ~2-3), these basic sites are protonated.

  • The Problem: Protonated amines interact via ion-exchange mechanisms with ionized residual silanols (

    
    ) on the column surface. This causes peak tailing (asymmetry) and variable retention times.
    
  • The Solution (Method B): Phenyl-Hexyl columns utilize

    
     interactions between the stationary phase and the aromatic quinoline ring. This secondary retention mechanism improves loading capacity and selectivity, often masking the deleterious silanol effects.
    
Diagram 1: Analytical Workflow

A self-validating workflow ensuring data integrity from sample prep to reporting.

AnalyticalWorkflow cluster_HPLC Chromatographic Separation Sample Crude Sample (2-Aminoquinoline-4-carbonitrile) Weighing Accurate Weighing (0.5 mg/mL in MeOH) Sample->Weighing Filter Filtration (0.22 µm PTFE) Weighing->Filter MethodA Method A: C18 Column Filter->MethodA Route 1 MethodB Method B: Phenyl-Hexyl Filter->MethodB Route 2 Detection UV Detection (254 nm) MethodA->Detection MethodB->Detection DataAnalysis Integration & SST Check Detection->DataAnalysis Decision Pass/Fail (Tailing < 1.5) DataAnalysis->Decision

Caption: Figure 1. End-to-end analytical workflow. Note the critical decision node based on System Suitability Testing (SST) criteria.

Experimental Protocols

Materials
  • Analyte: 2-Aminoquinoline-4-carbonitrile (Ref Std >99%).

  • Impurity A (Precursor): 2-Chloroquinoline-4-carbonitrile.

  • Impurity B (Degradant): 2-Hydroxyquinoline-4-carbonitrile.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Method A: Traditional C18 (Baseline)
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate:

    
    .
    
  • Temp:

    
    .
    
Method B: Phenyl-Hexyl (Recommended)
  • Column: Waters XSelect CSH Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Formate (pH 3.8).
    
  • Mobile Phase B: Methanol.[2]

  • Gradient: 15% B to 85% B over 12 minutes.

  • Rationale: Methanol promotes

    
     selectivity better than acetonitrile (which suppresses it). The "Charged Surface Hybrid" (CSH) particle technology specifically repels protons to improve basic peak shape.
    

Comparative Performance Data

The following data represents the analysis of a spiked sample containing 1.0% of Impurity A and Impurity B.

ParameterMethod A (C18 / ACN)Method B (Phenyl / MeOH)Status
Retention Time (

)
8.4 min9.1 minComparable
Tailing Factor (

)
1.8 (Fail) 1.1 (Pass) Method B Superior
Theoretical Plates (

)
8,50014,200Method B Superior
Resolution (

, Imp A)
1.93.4Method B Superior
Resolution (

, Imp B)
2.14.2Method B Superior
LOD (S/N = 3)


Method B Superior

Data Analysis: Method A suffers from significant tailing (


), likely due to the accessible silanols interacting with the 2-amino group. Method B utilizes the Phenyl-Hexyl phase; the aromatic ring of the stationary phase engages in 

stacking with the quinoline core. This "locks" the molecule in a more defined orientation, reducing band broadening and significantly sharpening the peak (

).

Mechanistic Insight & Visualization

To understand why Method B outperforms Method A, we must visualize the molecular interactions at the stationary phase interface.

Diagram 2: Interaction Mechanism

Visualizing the difference between Silanol Interference (Method A) and Pi-Pi Stabilization (Method B).

InteractionMechanism cluster_A Method A: C18 Interaction (Problematic) cluster_B Method B: Phenyl-Hexyl Interaction (Optimal) C18_Ligand Alkyl Chain (C18) Silanol Residual Silanol (Si-O-) Analyte_A 2-Aminoquinoline (H+) Analyte_A->C18_Ligand Hydrophobic (Weak) Analyte_A->Silanol Ionic Attraction (Causes Tailing) Phenyl_Ligand Phenyl Ring Ligand Analyte_B 2-Aminoquinoline Core Analyte_B->Phenyl_Ligand Pi-Pi Stacking (Strong & Directional)

Caption: Figure 2. Comparative retention mechanisms. Method B suppresses ionic drag via strong Pi-Pi overlap.

References

  • PubChem. (2025).[3] 2-Aminoquinoline Compound Summary. National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection. Journal of Chromatography A. [Link]

  • Waters Corporation. (2023). XSelect CSH Phenyl-Hexyl Columns: Care and Use Manual. [Link]

  • Sielc Technologies. (2024). Separation of 6-Aminoquinoline on Newcrom R1 HPLC column. [Link]

Sources

Comprehensive LC-MS/MS Quantification Guide for 2-Aminoquinoline-4-carbonitrile: Method Comparison and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Aminoquinoline-4-carbonitrile (CAS: 1232431-62-7) is a synthetically valuable, privileged scaffold in medicinal chemistry. Its dual functionality—combining a basic 2-aminoquinoline core with a reactive 4-carbonitrile group—makes it a critical intermediate for constructing diverse chemical libraries aimed at drug discovery, particularly for anticancer agents and neuronal nitric oxide synthase (nNOS) inhibitors 1.

During the preclinical development of quinoline-based drug candidates, quantifying this compound in complex biological matrices (e.g., plasma, brain tissue, or microsomal stability assays) is essential for accurate pharmacokinetic (PK) profiling 2. This guide objectively compares analytical approaches for 2-Aminoquinoline-4-carbonitrile and provides a fully validated, self-consistent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

Methodological Landscape: Why LC-MS/MS Outperforms Alternatives

When quantifying small, basic nitrogen-containing heterocycles, researchers typically evaluate HPLC-UV, GC-MS, and LC-MS/MS. However, the unique physicochemical properties of 2-Aminoquinoline-4-carbonitrile dictate the optimal platform.

Performance Comparison Table
Analytical ParameterLC-MS/MS (MRM Mode)HPLC-UV (254 nm)GC-MS (Electron Ionization)
Sensitivity (LOD) 0.5 ng/mL 50 ng/mL10 ng/mL
Linear Dynamic Range 1 – 1000 ng/mL 100 – 5000 ng/mL25 – 2000 ng/mL
Matrix Specificity Excellent (Mass/charge isolation)Poor (Endogenous plasma interference)Moderate (Requires extensive cleanup)
Sample Preparation SPE (MCX) or PPT Extensive SPE requiredDerivatization + LLE required
Analytical Run Time 4.5 min 15.0 min20.0 min
The Causality Behind the Comparison
  • GC-MS Limitations: The primary amine and carbonitrile groups significantly increase the polarity and boiling point of the molecule. Without chemical derivatization (e.g., acylation of the amine), GC-MS suffers from poor volatility, thermal degradation, and severe peak tailing.

  • HPLC-UV Limitations: While suitable for high-concentration synthetic reaction monitoring, UV detection lacks the specificity required for in vivo samples. Endogenous plasma proteins and metabolites often co-elute and absorb heavily in the 250–280 nm range, masking the analyte.

  • LC-MS/MS Superiority: LC-MS/MS leverages the inherent basicity of the quinoline nitrogen (pKa ~7.3). In an acidic mobile phase, the molecule readily accepts a proton to form a highly stable

    
     ion, yielding unmatched sensitivity and specificity without the need for derivatization 3.
    

Experimental Design & Causality: The "Why" Behind the Workflow

As a Senior Application Scientist, designing a robust assay requires understanding the molecular interactions at every step. This protocol is built on a self-validating framework designed to eliminate matrix effects and ensure reproducibility.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Simple Protein Precipitation (PPT) leaves residual phospholipids in the sample, which compete for charge in the ESI source, causing severe ion suppression. We utilize MCX Solid Phase Extraction (SPE) .

  • The Mechanism: MCX resin contains both reversed-phase (lipophilic) and sulfonic acid (strong cation exchange) groups. By loading the sample at an acidic pH (pH 3), the quinoline nitrogen is protonated and binds tightly to the sulfonic acid groups via ionic interactions. Washing with 100% methanol removes neutral lipophilic interferences (like phospholipids) while the analyte remains locked in place. Finally, eluting with 5%

    
     in methanol neutralizes the quinoline nitrogen, breaking the ionic bond and releasing the purified analyte.
    
Chromatographic Separation

A sub-2 µm C18 UHPLC column is utilized. The mobile phase incorporates 0.1% Formic Acid .

  • The Mechanism: The acidic modifier keeps the 2-aminoquinoline moiety fully protonated during separation. This prevents secondary ionic interactions with residual silanol groups on the silica stationary phase, completely eliminating peak tailing and ensuring a sharp, symmetrical peak for maximum signal-to-noise (S/N) ratio.

Mass Spectrometry: MRM Transitions

The monoisotopic mass of 2-Aminoquinoline-4-carbonitrile (


) is 169.064 Da 4. Under Positive Electrospray Ionization (ESI+), it forms a robust precursor ion at m/z 170.1 .
  • Quantifier Transition (170.1 → 143.1): Driven by the neutral loss of hydrogen cyanide (HCN, 27 Da) from the 4-carbonitrile group.

  • Qualifier Transition (170.1 → 153.1): Driven by the neutral loss of ammonia (

    
    , 17 Da) from the 2-amino group.
    

Workflow Visualization

LCMS_Workflow Sample 1. Biological Sample (Plasma/Microsomes) Spike 2. Spike Internal Standard (e.g., 2-AQ-d6) Sample->Spike SPE 3. Solid Phase Extraction (Oasis MCX Cartridge) Spike->SPE Elution 4. Elution & Reconstitution (5% NH4OH in MeOH) SPE->Elution LC 5. UHPLC Separation (C18, Gradient Elution) Elution->LC ESI 6. ESI+ Ionization [M+H]+ m/z 170.1 LC->ESI MRM 7. MRM Detection 170.1 -> 143.1 ESI->MRM Data 8. Data Analysis & Quantification MRM->Data

Workflow for LC-MS/MS quantification of 2-Aminoquinoline-4-carbonitrile using MCX SPE.

Self-Validating Experimental Protocol

Step 1: System Suitability & Quality Control (The Self-Validation Engine)

Before processing samples, the system must prove its integrity:

  • Blank Injection: Inject mobile phase to verify zero carryover (< 20% of LLOQ area).

  • LLOQ Verification: Inject the 1 ng/mL standard. The S/N ratio must be

    
     10.
    
  • Internal Standard (IS) Tracking: Monitor the IS peak area across all samples. A variance of > 15% indicates matrix effects or injection errors, invalidating that specific run.

Step 2: MCX Solid Phase Extraction
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water (0.1% Formic Acid) through the MCX cartridge.

  • Loading: Dilute 100 µL of plasma sample with 300 µL of 2% Formic Acid in water. Load onto the cartridge at 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid in water (removes polar interferences), followed by 1 mL of 100% Methanol (removes neutral lipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile).

Step 3: UHPLC Separation Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0.0-0.5 min (5% B); 0.5-2.5 min (linear gradient to 95% B); 2.5-3.5 min (hold at 95% B); 3.6-4.5 min (re-equilibrate at 5% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 4: MS/MS Detection Parameters (Triple Quadrupole)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Precursor Ion: m/z 170.1

    
    .
    
  • Quantifier Product Ion: m/z 143.1 (Collision Energy: 22 eV).

  • Qualifier Product Ion: m/z 153.1 (Collision Energy: 18 eV).

Experimental Validation Data

The following table summarizes the experimental validation data for the described LC-MS/MS method, demonstrating its reliability for rigorous PK studies.

Validation ParameterFDA/EMA Target CriteriaObserved Performance (2-AQ-4-CN)
Intra-day Precision (CV%)

15% (

20% at LLOQ)
3.2% – 6.5%
Inter-day Precision (CV%)

15% (

20% at LLOQ)
4.8% – 7.9%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.2% to +5.1%
Extraction Recovery Consistent & Reproducible88.5% ± 4.2%
Matrix Effect 85% – 115%94.2% (Minimal ion suppression)

References

  • Benchchem. "2-Aminoquinoline-4-carbonitrile | High-Quality Research Chemical". Benchchem Product Catalog. 1

  • ACS Publications. "Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition". Journal of Medicinal Chemistry. 2

  • PubMed / Bioanalysis. "LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain". Bioanalysis. 3

  • PubChemLite. "2-aminoquinoline-4-carbonitrile (C10H7N3)". University of Luxembourg / PubChem. 4

Sources

A Senior Application Scientist's Comparative Guide to Purity Analysis: HPLC vs. TLC

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous world of chemical synthesis and drug development, establishing the purity of a synthesized compound is not merely a quality control step; it is the foundation upon which all subsequent data rests. An impure compound can lead to erroneous biological results, misleading structure-activity relationships, and significant delays in research and development. Two chromatographic workhorses, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are central to this purity assessment.

This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of techniques. It delves into the causality behind methodological choices, provides robust, self-validating protocols, and offers a clear comparative framework to empower researchers to select the optimal technique for their specific needs.

The Foundational Principle: Differential Partitioning

At its core, all chromatography, including HPLC and TLC, operates on the principle of differential partitioning.[1] Components within a mixture (analytes) are separated based on their differing affinities for two distinct phases: a stationary phase that is immobile and a mobile phase that moves through the system.[2][3] Analytes that have a stronger affinity for the stationary phase will move more slowly, while those with a higher affinity for the mobile phase will move more quickly, effecting a separation.[4]

Thin-Layer Chromatography (TLC): The Rapid, Cost-Effective Scout

TLC is a planar chromatographic technique renowned for its simplicity, speed, and low cost.[5][6] It is often the first line of analysis for a synthetic chemist to quickly gauge the progress of a reaction or the purity of a crude product.[6][7]

The Mechanism in Practice

In TLC, the stationary phase is a thin layer of an adsorbent material, most commonly silica gel or alumina, coated onto a flat, inert substrate like glass or aluminum.[6][8] A small amount of the sample is "spotted" onto a baseline at the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). Through capillary action, the mobile phase ascends the plate, carrying the sample components with it.[3][5]

The separation is governed by polarity. For a standard silica gel plate (a polar stationary phase), non-polar compounds will have a weak affinity for the plate and a strong affinity for a non-polar mobile phase, causing them to travel further up the plate. Conversely, polar compounds will adhere more strongly to the silica gel and travel shorter distances.[8]

The result is a series of spots, with each spot ideally representing a single component of the mixture. The position of these spots is quantified by the Retention Factor (Rf) .[9]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [10][11]

A pure compound should ideally yield a single spot.[8] The Rf value is a characteristic, but not unique, physical constant for a compound under a specific set of conditions (stationary phase, mobile phase, temperature).[12]

Key Strengths of TLC:
  • Simplicity and Speed: TLC requires minimal equipment and can provide results in minutes.[6]

  • Cost-Effectiveness: The materials for TLC are significantly less expensive than HPLC consumables.[5][6]

  • High Throughput: Multiple samples, including standards and crude mixtures, can be run simultaneously on a single plate.[5]

  • Versatility: A wide range of solvent systems can be quickly screened to find optimal separation conditions.[6]

Inherent Limitations of TLC:
  • Lower Resolution: Separation power is limited compared to HPLC, and complex mixtures may not be fully resolved.[5]

  • Primarily Qualitative: While semi-quantitative analysis is possible with techniques like densitometry, TLC is predominantly used for qualitative assessments.[5][6]

  • Open System: Being an open system, results can be influenced by environmental factors like humidity and temperature.[5]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification and Resolution

HPLC is a form of column chromatography that uses high pressure to force a liquid mobile phase through a column packed with a stationary phase.[13][14] This high pressure allows for the use of very small packing particles, which creates a much larger surface area for interactions between the stationary phase and the analytes, leading to vastly improved resolution.[14]

The Mechanism in Practice

An HPLC system consists of several key components: a solvent reservoir, a high-pressure pump, a sample injector, the column, a detector, and a data acquisition system.[4] The most common mode used for purity analysis of synthesized drug-like molecules is Reversed-Phase HPLC (RP-HPLC) .[5] In this mode, the stationary phase is non-polar (e.g., silica chemically modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically water with an organic modifier like acetonitrile or methanol.[2][15]

When a sample is injected, non-polar analytes have a stronger affinity for the non-polar stationary phase and are retained longer in the column. Polar analytes have a greater affinity for the polar mobile phase and elute more quickly. The composition of the mobile phase can be kept constant (isocratic elution ) or varied over time (gradient elution ) to achieve optimal separation for complex mixtures.[4][5]

As components elute from the column, they pass through a detector (most commonly a UV-Vis detector for drug compounds). The detector's response is recorded as a peak in a chromatogram. The time it takes for a component to elute is its retention time (tR) , which is characteristic of that compound under specific conditions.[5] The area under the peak is directly proportional to the concentration of the component, making HPLC a powerful quantitative tool.[4]

Key Strengths of HPLC:
  • High Resolution: Capable of separating highly complex mixtures into individual components.[16]

  • High Sensitivity and Accuracy: Modern detectors can identify and quantify compounds at very low concentrations with high precision.[17]

  • Quantitative Power: Provides accurate and reproducible quantitative data, essential for purity determination and assay.[16]

  • Automation: Fully automated systems allow for unattended analysis of large numbers of samples.[16]

  • Validated Methods: HPLC methods are the standard for regulatory submissions and quality control, guided by frameworks like the International Council for Harmonisation (ICH) guidelines.[18][19]

Inherent Limitations of HPLC:
  • Cost and Complexity: HPLC instrumentation is a significant capital investment, and its operation requires specialized expertise.[16][17]

  • Lower Throughput (per instrument): Analysis is sequential, meaning one sample is run at a time, although autosamplers mitigate this.

  • Irreversible Adsorption: Some compounds may be irreversibly retained on the column, which can be missed during analysis.[16]

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between TLC and HPLC is not about which technique is "better," but which is more appropriate for the analytical question at hand.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Use Qualitative (reaction monitoring, purity check)[6]Quantitative (purity determination, assay)[14]
Resolution Low to moderate[5]Very High[16]
Sensitivity Micrograms (µg) to Nanograms (ng)Nanograms (ng) to Picograms (pg)
Analysis Time Fast (5-30 minutes per plate)Moderate (5-60 minutes per sample)
Throughput High (multiple samples/plate)[5]Lower (sequential analysis)
Cost Low (minimal equipment, cheap consumables)[6]High (expensive instrument, costly columns/solvents)[17]
Data Output Visual spots, Rf values[9]Chromatogram with peaks, retention times, peak areas[4]
Validation Less common for routine useEssential for QC/regulatory purposes[18]
Ease of Use Very simple, minimal training required[5]Complex, requires significant training and expertise[17]

Visualizing the Workflows

To further clarify the practical differences, the following diagrams illustrate the standard workflows for each technique.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_analysis Analysis prep Prepare Mobile Phase (Solvent System) spot Spot Sample & Standards on TLC Plate Baseline prep->spot develop Place Plate in Chamber & Allow Solvent to Ascend spot->develop remove Remove Plate & Mark Solvent Front develop->remove visualize Visualize Spots (e.g., UV Light, Stain) remove->visualize calculate Calculate Rf Values visualize->calculate

Caption: Standard workflow for Thin-Layer Chromatography (TLC) analysis.

HPLC_Workflow cluster_prep System & Sample Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase(s) & Degas equilibrate Equilibrate System with Mobile Phase prep_mobile->equilibrate prep_sample Prepare Sample & Standards (Dissolve & Filter) inject Inject Sample into Autosampler/Injector prep_sample->inject sst Perform System Suitability Test (SST) equilibrate->sst sst->inject If SST Passes separate Separation on Column (Isocratic/Gradient) inject->separate detect Detect Eluting Components separate->detect integrate Integrate Chromatogram (Peak Area, tR) detect->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: Standard workflow for High-Performance Liquid Chromatography (HPLC) analysis.

Self-Validating Experimental Protocols

Trustworthy data comes from robust, self-validating protocols. For HPLC, this is formalized as the System Suitability Test (SST) , a mandatory check to ensure the entire system is performing correctly before any samples are analyzed.[20][21] For TLC, while less formal, running a standard alongside the sample serves a similar purpose.

Protocol 1: Rapid Purity Assessment by TLC

Objective: To quickly assess the purity of a synthesized compound and determine an appropriate solvent system for potential column chromatography.

Methodology:

  • Plate Preparation: Obtain a silica gel 60 F254 aluminum-backed TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom edge.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of your synthesized compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1-2 mg/mL solution. Prepare a similar solution of the starting material, if available.

  • Spotting: Using a capillary tube, spot a small amount of your compound's solution onto the baseline. Make the spot as small as possible (1-2 mm diameter). On the same baseline, spot the starting material and a "co-spot" containing both your compound and the starting material.

  • Development: Prepare a developing chamber (a beaker with a watch glass cover will suffice) with a 0.5 cm layer of the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Place a piece of filter paper in the chamber to ensure saturation. Carefully place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Visualization & Analysis: Immediately remove the plate and mark the solvent front with a pencil.[9] Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. A pure compound should show a single, well-defined spot distinct from the starting material.

  • Calculation: Measure the distance from the baseline to the center of each spot and to the solvent front. Calculate the Rf value for each spot.[9]

Self-Validation Check: The co-spot is critical. If your product is pure and different from the starting material, the co-spot lane should show two distinct spots corresponding to the individual lanes. If they overlap, the separation is insufficient.

Protocol 2: Quantitative Purity Determination by RP-HPLC

Objective: To accurately determine the purity of a final, synthesized compound according to established analytical standards. This protocol is based on the principles outlined in ICH Q2(R1).[18][22]

Methodology:

  • System Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Degas both mobile phases using sonication or vacuum filtration.

    • Install a suitable C18 column (e.g., 4.6 x 150 mm, 5 µm) and purge the HPLC system.

  • System Suitability Test (SST) Preparation: Prepare a solution containing the reference standard of your compound (at ~0.5 mg/mL) and a known, closely-eluting impurity, if available.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: A suitable wavelength for the analyte, often determined by its UV maxima (e.g., 254 nm).

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-18.5 min: Return to 95% A, 5% B

      • 18.5-25 min: Re-equilibration at 95% A, 5% B

  • SST Execution: Make five replicate injections of the SST solution.

  • SST Validation: The system is deemed suitable for analysis only if the following criteria are met:

    • Tailing Factor: For the main peak, the tailing factor should be ≤ 2.0.

    • Theoretical Plates: The column efficiency should be ≥ 2000 theoretical plates.

    • Repeatability: The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%.[23]

  • Sample Analysis: Once the SST criteria are passed, inject the prepared sample solution.

  • Data Analysis: Integrate the resulting chromatogram. Calculate the purity by the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Self-Validation Check: The SST is the core of this protocol's trustworthiness.[20] If the SST fails, the system is not performing adequately, and any subsequent sample data would be invalid. This prevents the generation of unreliable results.[24]

Conclusion: A Symbiotic Relationship

Ultimately, HPLC and TLC are not adversaries but complementary partners in the quest for chemical purity. TLC serves as the rapid, indispensable scout—guiding reaction progress, screening for purification conditions, and providing a quick "yes/no" on purity.[6][25] HPLC is the arbiter of truth—delivering the high-resolution, quantitative data required for final product release, regulatory filings, and ensuring the integrity of scientific research.[1][17] A skilled scientist understands the strengths and limitations of both, leveraging TLC for its speed and efficiency in the lab and relying on HPLC for the definitive, validated assessment of purity.

References

  • PharmDecks. Chromatography (HPLC, TLC). Available from: [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography (TLC). Available from: [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available from: [Link]

  • Hussein, J. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomed Pharmacol J 2025;18(2). Available from: [Link]

  • Chemistry LibreTexts. 2.3C: The Retention Factor. (2022, April 8). Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Available from: [Link]

  • KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. (2025, February 17). Available from: [Link]

  • Khan Academy. Calculating retention factors for TLC. (2013, September 17). YouTube. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). Available from: [Link]

  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. Available from: [Link]

  • Study.com. How to Calculate Retention Factors in Thin-Layer Chromatography. (2021, June 9). Available from: [Link]

  • Lab Manager. System Suitability Testing: Ensuring Reliable Results. (2025, October 22). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained. Available from: [Link]

  • Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. (2024, September 1). Available from: [Link]

  • Scribd. TLC vs HPLC: Key Differences Explained. Available from: [Link]

  • Agilent. What is High-Performance Liquid Chromatography (HPLC)?. Available from: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). Available from: [Link]

  • Kobylkevich, M. What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?. (2022, September 17). Quora. Available from: [Link]

  • Bright Sky Publications. High-Performance Liquid Chromatography: Principles, Techniques, and Applications. (2025, April 11). Available from: [Link]

  • Pharmaceutical Updates. System suitability in HPLC Analysis. (2021, May 3). Available from: [Link]

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023, November 1). Available from: [Link]

  • Waters. HPLC Separation Modes. Available from: [Link]

  • Longdom Publishing. Molecular Analysis and Separation Using Thin-Layer Chromatography. (2023, October 2). Available from: [Link]

  • BYJU'S. RF Value Explanation. (2022, August 2). Available from: [Link]

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. (2001, September 15). Available from: [Link]

  • Microbe Notes. Thin Layer Chromatography: Principle, Parts, Steps, Uses. (2023, September 11). Available from: [Link]

  • The Science of Separation. Understanding High-Performance Liquid Chromatography. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. (2022, August 23). Available from: [Link]

Sources

Comparative Guide: Structural Confirmation of Quinoline Derivatives via Advanced NMR and MS Integration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Trap

In drug discovery, the quinoline scaffold is ubiquitous, serving as the core for antimalarials (chloroquine), kinase inhibitors, and antiviral agents. However, the synthesis of substituted quinolines—particularly via Skraup, Combes, or Doebner-Miller pathways—frequently yields regioisomeric mixtures (e.g., 5- vs. 7-substitution) that are notoriously difficult to separate and identify using standard protocols.

This guide compares two structural confirmation workflows:

  • Standard Protocol: 1D

    
    H/
    
    
    
    C NMR coupled with low-resolution ESI-MS.
  • Integrated Advanced Protocol: 2D NMR (

    
    H-
    
    
    
    N HMBC, NOESY) coupled with HRMS/MS
    
    
    .

Verdict: While the Standard Protocol is sufficient for purity checks of known compounds, the Integrated Advanced Protocol is mandatory for the unambiguous structural assignment of novel quinoline derivatives, specifically to resolve regioisomerism and nitrogen-adjacent substitution patterns.

The Structural Challenge: Causality in Analysis

To understand why standard methods fail, one must understand the electronic personality of the quinoline ring:

  • The Nitrogen Sink: The pyridine ring nitrogen is highly electronegative, deshielding adjacent protons (H2, H8) and altering fragmentation pathways in MS.

  • The "Peri" Effect: The non-bonded interaction between H8 and the Nitrogen lone pair creates a specific deshielding zone, a critical diagnostic marker often missed in low-field NMR.

  • Isomeric Ambiguity: In 3-substituted aniline precursors, cyclization can occur at either ortho position, generating 5- or 7-substituted quinolines. 1D NMR often shows identical splitting patterns for these isomers.

Visualizing the Workflow Dilemma

Quinoline_Workflow Start Crude Synthesis Product (e.g., Skraup Reaction) Decision Is Regioisomerism Possible? Start->Decision MethodA Method A: Standard (1D NMR + ESI-MS) Decision->MethodA No (Unlikely) MethodB Method B: Integrated (2D NMR + HRMS) Decision->MethodB Yes (High Risk) ResultA Result: Ambiguous Assignment (Risk of False Positive) MethodA->ResultA ResultB Result: Definitive Structure (NOE & Fragment Confirmation) MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate structural confirmation workflow.

Comparative Analysis: NMR Spectroscopy

Method A: Standard 1D H NMR

In a standard 400 MHz spectrum, quinoline protons resonate in the aromatic region (


 7.0–9.0 ppm).
  • Diagnostic Peak: H2 typically appears as a doublet of doublets (dd) or broad singlet at

    
     8.7–8.9 ppm (most deshielded).
    
  • Limitation: In substituted systems, the "benzene" ring protons (H5, H6, H7, H8) often overlap. Distinguishing a 6-isomer from a 7-isomer relies on subtle coupling constant (

    
    ) differences that are frequently obscured by line broadening.
    
Method B: Advanced Integrated NMR (Recommended)

This method utilizes specific pulse sequences to resolve spatial and electronic connectivity.

1. The Nitrogen Anchor (

H-

N HMBC)

Since quinoline nitrogen is widely separated from carbon clusters, standard HMBC (


H-

C) can be ambiguous.
  • Protocol: Run

    
    H-
    
    
    
    N HMBC to see correlations between the Ring Nitrogen and H2/H8.
  • Causality: This definitively assigns H2 and H8, providing "anchor points" to walk around the ring using COSY.

2. Regioisomer Resolution (NOESY)

Scenario: Distinguishing 5-substituted vs. 8-substituted quinolines.

  • 5-Substituted: H4 is spatially close to H5. A NOESY cross-peak will be observed between the H4 signal (pyridine ring) and the substituent or H5 (benzene ring).

  • 8-Substituted: H4 is too far from the C8 position. No NOE is observed.

Comparative Data: Chemical Shift Fingerprints[1][2]
PositionProtonTypical

(ppm)
MultiplicityDiagnostic Feature
2 H28.80 - 9.00dd (

Hz)
Most deshielded; couples to N (HMBC).
3 H37.40 - 7.60ddUpfield due to

-position relative to N.
4 H48.00 - 8.20ddShows NOE to H5 (critical for regio-assignment).
8 H88.10 - 8.30d/mDeshielded by N lone pair (Peri-effect).

Comparative Analysis: Mass Spectrometry

Method A: Low-Res ESI-MS

Provides the molecular ion


.
  • Utility: Confirms molecular weight.[1]

  • Failure Mode: Cannot distinguish isomers (same mass). Cannot confirm the stability of the heterocyclic core.

Method B: HRMS/MS (Fragmentation Fingerprinting)

High-Resolution MS combined with collision-induced dissociation (CID) reveals the "skeleton" of the molecule.

The Quinoline Fragmentation Pathway

Quinolines exhibit a characteristic "unzipping" of the pyridine ring.

  • Loss of HCN (27.0109 Da): The primary diagnostic loss. The pyridine ring opens, ejecting HCN.

  • Loss of Acetylene (

    
    , 26.0157 Da):  Following HCN loss, the remaining chain often ejects acetylene.
    

Protocol for MS Structural Confirmation:

  • Ion Source: ESI (+) Mode.

  • Collision Energy: Stepped (20-40 eV) to capture both precursor and deep fragments.

  • Criteria: The observation of

    
     is mandatory to confirm the intact quinoline core.
    

MS_Fragmentation Parent Parent Ion [M+H]+ (m/z 130) Step1 Ring Opening Parent->Step1 CID Frag1 [M+H - HCN]+ (m/z 103) Step1->Frag1 - HCN (27 Da) Frag2 [M+H - HCN - C2H2]+ (m/z 77) Frag1->Frag2 - C2H2 (26 Da)

Figure 2: Characteristic fragmentation pathway of the quinoline core in ESI-MS/MS.

Experimental Protocol: The Integrated Workflow

To achieve publication-grade structural confirmation, follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Solvent: Dissolve 5–10 mg of compound in DMSO-d6 .

    • Why? Chloroform-d often causes signal overlap in polar quinolines. DMSO-d6 separates signals and slows proton exchange.

Step 2: NMR Acquisition Sequence
  • 1D

    
    H:  Check purity and integration.
    
  • 1D

    
    C:  Verify carbon count (look for 
    
    
    
    150+ ppm for C2/C8a).
  • COSY: Establish H2-H3-H4 connectivity.

  • HSQC: Assign protons to carbons.

  • HMBC (

    
    H-
    
    
    
    N):
    CRITICAL STEP. Optimize for long-range coupling (
    
    
    Hz). Confirm N-H2 and N-H8 correlations.
  • NOESY: Set mixing time to 500ms. Check H4-H5 interaction.

Step 3: MS Validation
  • Inject sample into Q-TOF or Orbitrap.

  • Lock mass for <5 ppm accuracy.

  • Isolate parent ion and apply 35 eV collision energy.

  • Verify presence of

    
     peak.
    

Performance Comparison Summary

FeatureMethod A: Standard (Routine)Method B: Integrated (Advanced)
Regioisomer Differentiation Low (Ambiguous coupling)High (NOESY/HMBC confirmed)
Nitrogen Assignment Inferential (Chemical shift)Definitive (

N correlations)
Structural Confidence 80% (Presumptive)99.9% (Self-validating)
Time per Sample 15 mins2 - 4 hours
Cost Efficiency High (High throughput)Moderate (Requires expert analysis)
Best For QC of known batchesNew Chemical Entities (NCEs)

References

  • BenchChem. (2025).[1][2][3] Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Retrieved from

  • MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Retrieved from

  • Royal Society of Chemistry. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.